molecular formula C26H37N5O5 B10788396 (S,S)-TAPI-1

(S,S)-TAPI-1

Cat. No.: B10788396
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-JHJOLFGTSA-N
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Description

(S,S)-TAPI-1 is a useful research compound. Its molecular formula is C26H37N5O5 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H37N5O5

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17?,21?,22-/m1/s1

InChI Key

AWNBSWDIOCXWJW-JHJOLFGTSA-N

Isomeric SMILES

CC(C)CC(CC(=O)NO)C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN

Origin of Product

United States

Foundational & Exploratory

(S,S)-TAPI-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1, an N-substituted biphenyl-sulfonamide hydroxamate and a stereoisomer of TAPI-1, is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). By blocking the sheddase activity of TACE, this compound modulates a variety of cellular processes, including inflammation, cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of TACE (ADAM17)

This compound exerts its primary biological effects through the potent and competitive inhibition of TACE. TACE is a transmembrane zinc-dependent metalloproteinase responsible for the ectodomain shedding of a wide array of cell surface proteins. This shedding process releases the extracellular domains of these proteins from the cell surface, which can then act as soluble signaling molecules or, conversely, terminate their signaling function.

This compound, as a hydroxamate-based inhibitor, chelates the active site zinc ion within the catalytic domain of TACE, thereby preventing the binding and cleavage of its substrates. This inhibition of substrate shedding is the central tenet of this compound's mechanism of action.

Inhibitory Profile and Selectivity

While this compound is a potent inhibitor of TACE, it also exhibits inhibitory activity against other members of the matrix metalloproteinase (MMP) family. The selectivity profile of a related compound, TAPI-2, provides insight into the broader activity of this class of inhibitors. A comprehensive analysis of the inhibitory constants (Ki or IC50) is crucial for understanding the potential on-target and off-target effects of this compound in experimental systems.

TargetTAPI-2 Ki (µM)
TACE (ADAM17)0.12
ADAM103
ADAM810
ADAM12100
Meprin α subunit0.0015
Meprin β subunit20

Key Signaling Pathways Modulated by this compound

The inhibition of TACE by this compound has profound effects on several critical signaling pathways by preventing the shedding of key cell surface proteins.

Inhibition of TNF-α Signaling

One of the most well-characterized substrates of TACE is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α). TACE cleaves the 26 kDa transmembrane pro-TNF-α to release the soluble 17 kDa active TNF-α cytokine. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that regulate inflammation, apoptosis, and cell survival.

By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby attenuating TNF-α-mediated signaling pathways.[1] This leads to a reduction in the inflammatory response.

G TACE-Mediated TNF-α Signaling Pathway cluster_membrane Cell Membrane proTNFa pro-TNF-α (26 kDa) TACE This compound inhibits TACE (ADAM17) proTNFa->TACE cleavage sTNFa Soluble TNF-α (17 kDa) TACE->sTNFa TNFR TNFR1 / TNFR2 Signaling_Complex Recruitment of Signaling Complex (e.g., TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex activates sTNFa->TNFR binds Downstream Downstream Signaling (NF-κB, MAPK pathways) Signaling_Complex->Downstream Inflammation Inflammation, Apoptosis, Cell Survival Downstream->Inflammation

TACE-Mediated TNF-α Signaling Pathway
Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is a key downstream target of TNF-α signaling. Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, by reducing the levels of soluble TNF-α, indirectly suppresses the activation of the NF-κB pathway.[2] This is observed as a decrease in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

G Inhibition of NF-κB Pathway by this compound TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE inhibits sTNFa Soluble TNF-α TACE->sTNFa cleaves pro-TNF-α to TNFR TNFR sTNFa->TNFR activates IKK_complex IKK Complex TNFR->IKK_complex activates IkBa_p65_p50 IκBα - p65/p50 (Cytoplasm) IKK_complex->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50_nuc p65/p50 (Nucleus) p_IkBa->p65_p50_nuc degradation allows translocation of Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_nuc->Gene_Transcription initiates

Inhibition of NF-κB Pathway by this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro TACE Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of recombinant TACE. A common method utilizes a fluorogenic peptide substrate that is cleaved by TACE, resulting in an increase in fluorescence.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of assay buffer with DMSO (vehicle control), and 50 µL of each this compound dilution.

  • Add 25 µL of recombinant TACE solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals (e.g., every 5 minutes for 60 minutes) at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

G Experimental Workflow: In Vitro TACE Activity Assay start Start prep_reagents Prepare Reagents: - this compound dilutions - Recombinant TACE - Fluorogenic substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer/inhibitor - Add TACE prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 15 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (kinetic read, 37°C) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate reaction velocities - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Experimental Workflow: In Vitro TACE Activity Assay
Western Blot Analysis of NF-κB Pathway Activation

This protocol details the detection of key phosphorylated proteins in the NF-κB pathway to assess the inhibitory effect of this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., macrophages, epithelial cells)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., TNF-α, LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α for 15-30 minutes) to activate the NF-κB pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

G Logical Relationship: Western Blot for NF-κB start Cell Culture & Treatment cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Band Quantification & Analysis detection->analysis end Conclusion on NF-κB Activation analysis->end

Logical Relationship: Western Blot for NF-κB

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of TACE. Its ability to potently inhibit the shedding of numerous cell surface proteins, most notably TNF-α, makes it a powerful modulator of inflammatory and other cellular signaling pathways. This technical guide provides a comprehensive overview of its mechanism of action and the experimental approaches required for its characterization, serving as a foundational resource for researchers in the fields of inflammation, oncology, and neurodegenerative diseases. Further investigation into the detailed selectivity profile of this compound will be crucial for its potential development as a therapeutic agent.

References

(S,S)-TAPI-1: A Technical Guide to its ADAM17 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of (S,S)-TAPI-1 against ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document consolidates key quantitative data, details common experimental protocols for assessing ADAM17 inhibition, and illustrates the critical signaling pathways modulated by this inhibitor.

Core Concepts: ADAM17 and its Inhibition by this compound

ADAM17 is a transmembrane sheddase responsible for the proteolytic cleavage and release of the extracellular domains of a wide array of cell surface proteins. These substrates include crucial signaling molecules such as Tumor Necrosis Factor-α (TNF-α), ligands for the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[1][2][3][4][5][6] The activity of ADAM17 is a critical regulatory node in numerous physiological and pathological processes, including inflammation, cancer progression, and immune responses.[1][7]

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. Both compounds are hydroxamate-based inhibitors that chelate the zinc ion within the catalytic site of ADAM17 and other metalloproteinases, thereby blocking their proteolytic activity.[8] this compound serves as a valuable research tool for elucidating the biological functions of ADAM17 and for exploring its potential as a therapeutic target.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its related compound TAPI-1 against ADAM17 has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating their efficacy.

CompoundTarget/SystemSubstrateIC50Reference
This compound TACE-overexpressing cellssAPPα0.92 µM[8]
Non-TACE-overexpressing cellssAPPα8.09 µM[1][8]
Muscarinic acetylcholine receptor M3-stimulated cellssAPPα3.61 µM[8]
TAPI-1 Recombinant ADAM17 catalytic domainQuenched fluorogenic TGF-α–based substrate peptideNot explicitly stated, but used for IC50 determination[9][10]
LPS-treated HK-2 cellsEndogenous substrates1 µM (concentration used for effect)[11]
pSS Salivary Gland Epithelial CellsEndogenous substrates (e.g., Amphiregulin)Not explicitly stated, but used to inhibit ADAM17[12]

Experimental Protocols

Several methodologies are employed to characterize the inhibitory activity of compounds like this compound on ADAM17. These range from in vitro enzymatic assays to cell-based shedding and signaling analyses.

In Vitro Fluorogenic Assay for ADAM17 Activity

This assay directly measures the enzymatic activity of purified ADAM17 and its inhibition.

Principle: A fluorogenic peptide substrate, often based on a known ADAM17 cleavage sequence (e.g., from TGF-α), is used.[9][10] The peptide is internally quenched, meaning a fluorophore and a quencher are in close proximity, preventing fluorescence. Upon cleavage by ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

General Protocol:

  • Recombinant human ADAM17 is diluted in an appropriate assay buffer.

  • The inhibitor, this compound, is serially diluted and pre-incubated with the enzyme.

  • The fluorogenic substrate is added to initiate the reaction.

  • The plate is incubated at 37°C, and fluorescence is measured kinetically using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[13][14]

  • The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Recombinant ADAM17, this compound dilutions, and Fluorogenic Substrate pre_incubation Pre-incubate ADAM17 with this compound reagent_prep->pre_incubation reaction_init Add Substrate to Initiate Reaction pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Fluorescence Kinetics incubation->measurement calculation Calculate Reaction Velocity measurement->calculation ic50 Determine IC50 Value calculation->ic50

Figure 1: Workflow for an in vitro ADAM17 fluorogenic assay.
Cell-Based Ectodomain Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of a specific substrate from the cell surface.

Principle: Cells expressing a known ADAM17 substrate (e.g., TNF-α, EGFR ligands, or L-selectin) are treated with a stimulus to induce shedding.[15] The amount of shed ectodomain in the cell culture supernatant is then quantified, typically by ELISA (Enzyme-Linked Immunosorbent Assay).

General Protocol:

  • Culture cells of interest (e.g., HEK293, THP-1, or primary cells) to an appropriate confluency.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with an agent known to activate ADAM17, such as Phorbol-12-myristate-13-acetate (PMA), lipopolysaccharide (LPS), or a specific growth factor.

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of the shed substrate in the supernatant using a specific ELISA kit (e.g., for soluble TNF-α or soluble Amphiregulin).[16][17]

  • The reduction in the amount of shed substrate in the presence of the inhibitor is used to determine its potency.

Flow Cytometry for Surface Substrate Levels

This method provides a quantitative measure of the substrate remaining on the cell surface after ADAM17-mediated shedding.

Principle: A decrease in ADAM17 activity due to an inhibitor will result in a higher level of its substrate remaining on the cell surface. This can be detected using a fluorescently labeled antibody specific to the extracellular domain of the substrate.

General Protocol:

  • Treat cells with a shedding stimulus in the presence or absence of this compound, as described in the ectodomain shedding assay.

  • After treatment, harvest the cells and wash them in a suitable buffer (e.g., PBS with BSA).

  • Incubate the cells with a primary antibody targeting the substrate of interest.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of substrate on the cell surface.

Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound can profoundly impact several critical signaling cascades. The following diagrams illustrate key pathways where ADAM17 plays a central role.

ADAM17-Mediated EGFR Transactivation

ADAM17 is a key upstream regulator of EGFR signaling.[18] It cleaves and releases EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), which then bind to and activate EGFR in an autocrine or paracrine manner.[5][19] This transactivation is implicated in cell proliferation, survival, and tumorigenesis.[19]

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling ADAM17 ADAM17 pro_EGFR_ligand pro-EGFR Ligand (e.g., pro-AREG) ADAM17->pro_EGFR_ligand cleaves soluble_EGFR_ligand Soluble EGFR Ligand pro_EGFR_ligand->soluble_EGFR_ligand EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK TAPI1 This compound TAPI1->ADAM17 inhibits Cell_Response Cell Proliferation, Survival, Invasion PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response soluble_EGFR_ligand->EGFR binds & activates

Figure 2: Inhibition of ADAM17 by this compound blocks EGFR ligand shedding.
TNF-α Processing and Signaling

ADAM17 was originally named TACE for its role in converting membrane-bound pro-TNF-α into its soluble, active form.[4] Soluble TNF-α is a potent pro-inflammatory cytokine that signals through TNF receptors (TNFRs), which are also substrates for ADAM17.[6][20]

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling ADAM17 ADAM17 pro_TNF pro-TNF-α ADAM17->pro_TNF cleaves soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF TNFR TNFR NFkB NF-κB Pathway TNFR->NFkB MAPK MAPK Pathway TNFR->MAPK TAPI1 This compound TAPI1->ADAM17 inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation soluble_TNF->TNFR binds & activates

Figure 3: this compound blocks the release of soluble TNF-α.
IL-6 Trans-Signaling

ADAM17 mediates the shedding of the IL-6 receptor (IL-6R), generating a soluble form (sIL-6R).[2][21] This sIL-6R can bind to IL-6 and this complex can then activate cells that only express the gp130 co-receptor, a process known as "trans-signaling".[2][21][22] This pathway is predominantly pro-inflammatory.[1]

G cluster_membrane Cell Membrane (e.g., Myeloid Cell) cluster_inhibitor Inhibition cluster_downstream Trans-Signaling in Target Cell ADAM17 ADAM17 IL6R Membrane IL-6R ADAM17->IL6R cleaves soluble_IL6R Soluble IL-6R IL6R->soluble_IL6R TAPI1 This compound TAPI1->ADAM17 inhibits gp130 gp130 JAK_STAT JAK/STAT Pathway gp130->JAK_STAT Pro_inflammatory Pro-inflammatory Gene Expression JAK_STAT->Pro_inflammatory IL6_sIL6R_complex IL-6/sIL-6R Complex soluble_IL6R->IL6_sIL6R_complex IL6 IL-6 IL6->IL6_sIL6R_complex IL6_sIL6R_complex->gp130 binds & activates

Figure 4: Inhibition of IL-6R shedding by this compound.

Conclusion

This compound is a potent inhibitor of ADAM17, effectively blocking the shedding of numerous cell surface proteins and thereby modulating key signaling pathways involved in inflammation and oncology. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound as a tool to investigate ADAM17 biology. The visualization of its impact on EGFR, TNF-α, and IL-6 signaling underscores the therapeutic potential of targeting ADAM17 in a variety of disease contexts. This document serves as a foundational resource for scientists and drug development professionals working to understand and exploit the therapeutic potential of ADAM17 inhibition.

References

An In-depth Technical Guide on the Substrate Specificity Profile of (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-TAPI-1 , an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a valuable tool for studying the roles of A Disintegrin and Metalloproteinase (ADAM) family proteins and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. This guide provides a comprehensive overview of the substrate specificity profile of TAPI-1, with the understanding that this compound exhibits a similar inhibitory profile. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Data Presentation: TAPI-1 Inhibitory Profile

While specific kinetic data such as Ki or kcat/Km for this compound against a wide range of substrates are not extensively available in the public domain, the half-maximal inhibitory concentration (IC50) values for the closely related TAPI-1 provide significant insights into its substrate specificity. The following table summarizes the reported IC50 values of TAPI-1 for the shedding of various cell surface proteins, which are primarily mediated by ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).

Substrate/ProcessEnzymeCell Line/SystemICngcontent-ng-c4139270029="" class="ng-star-inserted">50Reference
Constitutive sAPPα releaseTACE/ADAM17HEK-293 (non-TACE-overexpressing)8.09 µM[1][2]
Muscarinic receptor-stimulated sAPPα releaseTACE/ADAM17HEK-293 (M3-expressing)3.61 µM[1][2]
TACE-dependent sAPPα releaseTACE/ADAM17TACE-overexpressing cells0.92 µM[1]
TNF-α releaseTACE/ADAM17Not specified50-100 µM[2]
IL-6R releaseTACE/ADAM17Not specified5-10 µM[2][3]
TNFRI releaseTACE/ADAM17Not specified5-10 µM[2][3]
TNFRII releaseTACE/ADAM17Not specified25-50 µM[2][3]

Note: TAPI-1 is also recognized as a general inhibitor of MMPs.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of inhibitor specificity. Below are representative methodologies for key experiments used to characterize the substrate profile of inhibitors like this compound.

This assay determines the ability of an inhibitor to block the activity of a purified protease against a specific substrate.

Objective: To determine the IC50 or Ki of this compound for a specific metalloproteinase.

Materials:

  • Purified recombinant metalloproteinase (e.g., ADAM17, MMPs)

  • Fluorogenic peptide substrate specific for the protease

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a control well with DMSO only.

  • Add the purified protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

This assay measures the inhibition of the release of soluble TNF-α from cultured cells.

Objective: To determine the potency of this compound in inhibiting ADAM17-mediated TNF-α shedding in a cellular context.

Materials:

  • Cell line known to express and shed TNF-α (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to stimulate shedding

  • This compound stock solution (in DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

  • Stimulate the cells with a shedding inducer like PMA or LPS to activate ADAM17.

  • Incubate the cells for a defined period (e.g., 4-24 hours) to allow for TNF-α shedding.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Plot the concentration of soluble TNF-α against the inhibitor concentration to determine the IC50 value for the inhibition of TNF-α shedding.

Mandatory Visualizations

TNF_alpha_Shedding_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (transmembrane) sTNF Soluble TNF-α proTNF->sTNF Releases ADAM17 ADAM17 (TACE) ADAM17->proTNF Cleaves TNFR1 TNFR1 Signaling Downstream Signaling (Inflammation, Apoptosis) TNFR1->Signaling Initiates Stimulus Stimulus (e.g., PMA, LPS) Stimulus->ADAM17 Activates TAPI1 This compound TAPI1->ADAM17 Inhibits sTNF->TNFR1 Binds

Caption: ADAM17-mediated shedding of TNF-α and its inhibition by this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Lysate Cell Lysate / Proteome Control Control Sample Lysate->Control Treated Protease-Treated Sample Lysate->Treated LightLabel Light Isotope Label Control->LightLabel HeavyLabel Heavy Isotope Label Treated->HeavyLabel Mix Mix Samples LightLabel->Mix HeavyLabel->Mix LCMS LC-MS/MS Analysis Mix->LCMS DataAnalysis Data Analysis (Quantification & Identification) LCMS->DataAnalysis Substrates Identified Substrates DataAnalysis->Substrates

Caption: Workflow for identifying protease substrates using quantitative proteomics.[5][6]

References

(S,S)-TAPI-1 Versus TAPI-0: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metalloproteinase inhibitors, TAPI-0 and its stereoisomer (S,S)-TAPI-1 have emerged as significant tools for studying the roles of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. Both compounds are broad-spectrum hydroxamate-based inhibitors that chelate the active site zinc ion of these enzymes. Their primary target is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key sheddase involved in the release of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. This technical guide provides an in-depth comparison of the structure, function, and relevant experimental methodologies for this compound and TAPI-0.

Structural Comparison

TAPI-0 and TAPI-1 are structurally related, with TAPI-1 being a derivative of TAPI-0. This compound is a specific stereoisomer of TAPI-1. The core structure of both molecules features a hydroxamic acid group, which is crucial for their inhibitory activity by coordinating the zinc ion in the catalytic domain of metalloproteinases.

TAPI-0:

  • Chemical Name: N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide[1]

  • Molecular Formula: C₂₄H₃₂N₄O₅[1][2]

  • Molecular Weight: 456.54 g/mol [1][2]

TAPI-1:

  • Chemical Name: (2R)-N1-[(2S)-1-({(2S)-1-[(2-Aminoethyl)amino]-1-oxopropan-2-yl}amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl]-N4-hydroxy-2-(2-methylpropyl)butanediamide[3]

  • Molecular Formula: C₂₆H₃₇N₅O₅[4]

  • Molecular Weight: 499.60 g/mol [4]

The key structural difference lies in the C-terminal modification of TAPI-1, which incorporates a 2-aminoethyl amide group. This modification is reported to enhance the stability of TAPI-1 in serum compared to TAPI-0.[4]

This compound refers to a specific stereoisomer of TAPI-1. The "(S,S)" designation indicates the stereochemistry at two chiral centers within the molecule. The inhibitory activity of such molecules can be highly dependent on their stereochemistry, as the precise three-dimensional arrangement of atoms dictates the binding affinity to the enzyme's active site.[5][6]

Functional Comparison: Inhibitory Activity

Both TAPI-0 and this compound are potent inhibitors of ADAM17 (TACE) and other MMPs. Their primary mechanism of action involves the hydroxamic acid moiety chelating the catalytic zinc ion within the active site of the metalloproteinase.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of TAPI-0 and this compound. It is important to note that direct comparative studies across a broad panel of proteases are limited, and IC₅₀ values can vary depending on the experimental conditions.

InhibitorTarget/ProcessIC₅₀ ValueReference(s)
TAPI-0 TACE (ADAM17)100 nM[6]
This compound TACE-dependent sAPPα release (in TACE-overexpressing cells)0.92 µM[7]
Muscarinic M3 Receptor-Stimulated sAPPα Release3.61 µM[7]
Constitutive sAPPα Release (in non-TACE-overexpressing cells)8.09 µM[7]

sAPPα: soluble amyloid precursor protein alpha

Signaling Pathways

Inhibition of ADAM17-Mediated Shedding

ADAM17 is a critical sheddase that cleaves the ectodomains of numerous transmembrane proteins, releasing them from the cell surface. This process is integral to various signaling pathways. TAPI-0 and this compound, by inhibiting ADAM17, can modulate these pathways.

ADAM17_Shedding_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) Substrate Transmembrane Substrate (e.g., pro-TNF-α) ADAM17->Substrate Cleaves Soluble_Ectodomain Soluble Ectodomain (e.g., TNF-α) Substrate->Soluble_Ectodomain TAPI This compound or TAPI-0 TAPI->ADAM17 Inhibits Signaling Downstream Signaling Soluble_Ectodomain->Signaling

Caption: Inhibition of ADAM17-mediated ectodomain shedding by TAPI compounds.

Suppression of the NF-κB Signaling Pathway

Recent studies have demonstrated that TAPI-1 can suppress the activation of the NF-κB signaling pathway.[8][9] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB by TAPI-1 may occur through its modulation of upstream signaling events, potentially linked to its inhibition of metalloproteinases.

NFkB_Inhibition_Pathway Stimulus Pro-inflammatory Stimulus IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB Release Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes TAPI1 TAPI-1 TAPI1->IKK_Complex Suppresses (Indirectly)

Caption: TAPI-1 suppresses the NF-κB signaling pathway.

Experimental Protocols

Fluorogenic MMP/ADAM Activity Assay

This protocol outlines a general method for determining the inhibitory activity (IC₅₀) of compounds like TAPI-0 and this compound against a purified metalloproteinase using a fluorogenic substrate.

Materials:

  • Recombinant active metalloproteinase (e.g., ADAM17, MMP-2, MMP-9)

  • Fluorogenic peptide substrate specific for the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Inhibitor (TAPI-0 or this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant enzyme to the desired working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of the inhibitor in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions or vehicle control (assay buffer with the same final DMSO concentration).

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.[9][10]

    • Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

References

(S,S)-TAPI-1: A Technical Guide to its Application as a Chemical Probe for ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the processing of a vast array of substrates. Its activity releases the ectodomains of growth factors, cytokines, and their receptors, profoundly influencing physiological and pathological processes, including inflammation and cancer.[1][2] Consequently, ADAM17 has emerged as a significant therapeutic target.[3] (S,S)-TAPI-1, a stereoisomer of the hydroxamate-based metalloproteinase inhibitor TAPI-1, serves as a valuable chemical probe for elucidating the biological functions of ADAM17. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in dissecting ADAM17-mediated signaling pathways.

Introduction to ADAM17 and the TAPI Family of Inhibitors

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a pivotal role in regulating cellular signaling. It cleaves and releases the extracellular domains of numerous membrane-anchored proteins. Key substrates include the pro-inflammatory cytokine TNF-α, the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][4] This shedding activity is a crucial control point in immunity, inflammation, neurobiology, and cancer progression.[3][4]

The TAPI (TNF-α Protease Inhibitor) family of compounds are broad-spectrum metalloproteinase inhibitors that have been instrumental in studying ADAM family proteases. These hydroxamate-based inhibitors function by chelating the catalytic zinc ion within the active site of metalloproteinases. The family includes TAPI-0, TAPI-1, and TAPI-2. This compound is a specific isomer of TAPI-1 and is frequently used to probe ADAM17 function.[5][6] However, it is crucial to recognize that these inhibitors are not entirely specific to ADAM17 and can inhibit other ADAMs and Matrix Metalloproteinases (MMPs), a factor that must be considered in experimental design.[7][8]

Mechanism of Action and Chemical Properties

This compound, like other TAPI compounds, is a competitive, active-site directed inhibitor. Its primary mechanism involves a hydroxamic acid moiety (-CONHOH) that binds tightly to the zinc (Zn2+) ion essential for the catalytic activity of ADAM17 and other metalloproteinases. This interaction blocks the access of substrates to the catalytic site, thereby preventing the proteolytic cleavage and shedding of their ectodomains.

  • Compound: this compound (Isomer of TAPI-1)

  • Molecular Formula (TAPI-1): C₂₅H₃₅N₃O₅S

  • Molecular Weight (TAPI-1): 499.60 g/mol [7]

  • Class: Hydroxamate-based Metalloproteinase Inhibitor

Data Presentation: Inhibitory Profile

The following table summarizes the reported inhibitory concentrations (IC₅₀) for TAPI compounds against various ADAM17-mediated shedding processes and related enzymes. It is important to note that much of the literature refers to "TAPI-1" without specifying the stereoisomer.

CompoundTarget Process / EnzymeCell Line / SystemIC₅₀ ValueReference(s)
TAPI-1Constitutive sAPPα Release (non-TACE overexpressing)HEK293 Cells8.09 µM[4][6][9]
TAPI-1M3-stimulated sAPPα ReleaseHEK293 Cells3.61 µM[6][9]
TAPI-1TACE-dependent sAPPα Release (TACE overexpressing)HEK293 Cells0.92 µM[6]
TAPI-1TNF-α ReleaseNot Specified50 - 100 µM[9]
TAPI-1IL-6R ReleaseNot Specified5 - 10 µM[9]
TAPI-1TNFRI ReleaseNot Specified5 - 10 µM[9]
TAPI-1TNFRII ReleaseNot Specified25 - 50 µM[9]
TAPI-2PMA-induced Protein Shedding (e.g., TGF-α, APP)Not Specified~10 µM
TAPI-2Angiotensin Converting Enzyme (ACE)Not Specified18 µM (weak)[10]

Mandatory Visualizations: Signaling Pathways and Workflows

ADAM17-Mediated EGFR Pathway Transactivation

ADAM17 activation, for instance by G-protein coupled receptors (GPCRs), leads to the cleavage and release of EGFR ligands like TGF-α and AREG. These soluble ligands then bind to and activate the EGFR, triggering downstream pro-proliferative and pro-inflammatory signaling cascades such as the MAPK/ERK pathway. This compound blocks the initial shedding event, thereby inhibiting EGFR transactivation.[1][4]

ADAM17_EGFR_Pathway cluster_shedding Stimulus Stimulus (e.g., LPA, Thrombin) ADAM17_inactive Inactive ADAM17 Stimulus->ADAM17_inactive Activates ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active proTGFa pro-TGF-α (membrane-bound) ADAM17_active->proTGFa TAPI1 This compound TAPI1->ADAM17_active Inhibits sTGFa Soluble TGF-α proTGFa->sTGFa Shedding EGFR EGFR ERK MAPK/ERK Signaling Proliferation Cell Proliferation, Inflammation ADAM17_TNFa_Pathway cluster_cell Macrophage / Monocyte Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) ADAM17_active Active ADAM17 Inflammatory_Stimulus->ADAM17_active Activates Macrophage Macrophage / Monocyte proTNFa pro-TNF-α (membrane-bound) ADAM17_active->proTNFa Cleaves TAPI1 This compound TAPI1->ADAM17_active Inhibits sTNFa Soluble TNF-α proTNFa->sTNFa Shedding TNFR TNF Receptor (TNFR) sTNFa->TNFR Binds Inflammation Inflammatory Response (NF-κB activation) TNFR->Inflammation Experimental_Workflow A 1. Seed Cells (e.g., HEK293, THP-1) in 96-well plate B 2. Pre-incubate with This compound (Dose-response) A->B C 3. Stimulate Shedding (e.g., with PMA) B->C D 4. Incubate (e.g., 30-60 min at 37°C) C->D E 5. Collect Supernatant D->E F 6. Quantify Shed Substrate (e.g., ELISA for TNF-α) E->F G 7. Data Analysis (Calculate IC50) F->G

References

Methodological & Application

(S,S)-TAPI-1: In Vitro Assay Protocols for a Potent TACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As an isomer of TAPI-1, it also exhibits inhibitory activity against other matrix metalloproteinases (MMPs). TACE is a critical enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands of the epidermal growth factor receptor (EGFR). By blocking TACE activity, this compound can modulate inflammatory responses and cellular signaling pathways, making it a valuable tool for research in inflammation, oncology, and neurodegenerative diseases. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound primarily functions by inhibiting the catalytic activity of TACE (ADAM17). TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of its substrates. Inhibition of TACE by this compound prevents the release of soluble signaling molecules, thereby attenuating downstream inflammatory and proliferative signals.

TACE_Inhibition cluster_membrane Cell Membrane Pro-TNFa Pro-TNF-α TACE TACE (ADAM17) Pro-TNFa->TACE Cleavage Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa SSTAPI1 This compound SSTAPI1->TACE Inhibition Inflammation Inflammation Soluble_TNFa->Inflammation Promotes

Caption: Mechanism of this compound inhibition of TACE-mediated TNF-α shedding.

Data Presentation

The inhibitory potency of this compound and its related compound TAPI-1 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for these inhibitors against TACE and other related enzymes.

InhibitorTargetAssay TypeIC50 Value (µM)Reference
This compound TACE (ADAM17)sAPPα release (TACE-overexpressing cells)0.92[1]
This compound TACE (ADAM17)Muscarinic receptor-stimulated sAPPα release3.61[1]
This compound TACE (ADAM17)Constitutive sAPPα release8.09[1]
TAPI-1 TACE (ADAM17)TACE-dependent APP(695) release0.92
TAPI-1 TACE (ADAM17)Constitutive sAPPα release8.09
TAPI-1 TACE (ADAM17)Muscarinic receptor-stimulated sAPPα release3.61

Experimental Protocols

Fluorogenic TACE (ADAM17) Enzymatic Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on recombinant human TACE (ADAM17) activity using a fluorogenic substrate.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add TACE Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (λex=320 nm, λem=405 nm) Incubate_2->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorogenic TACE (ADAM17) enzymatic assay.

Materials:

  • Recombinant Human TACE (ADAM17), active form

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • This compound

  • TACE Assay Buffer (e.g., 25 mM Tris, pH 8.0)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in TACE Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • Add 25 µL of TACE Assay Buffer to the "Blank" wells.

    • Add 25 µL of the diluted this compound solutions to the "Inhibitor" wells.

    • Add 25 µL of TACE Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the "Positive Control" wells.

  • Enzyme Addition:

    • Dilute the recombinant TACE enzyme in TACE Assay Buffer to the desired working concentration (e.g., 0.4 ng/µL).

    • Add 25 µL of the diluted TACE enzyme to the "Positive Control" and "Inhibitor" wells. Do not add enzyme to the "Blank" wells.

    • Mix gently by pipetting.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5-10 minutes.

  • Substrate Addition:

    • Prepare the fluorogenic TACE substrate solution in TACE Assay Buffer (e.g., 40 µM).

    • Add 25 µL of the substrate solution to all wells (Blank, Positive Control, and Inhibitor).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[2]

    • Take readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Velocity_positive_control - Velocity_inhibitor) / Velocity_positive_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based TNF-α Shedding Assay using THP-1 Cells

This protocol describes a cell-based assay to measure the inhibition of TNF-α release from stimulated human monocytic THP-1 cells by this compound.

Cell_Assay_Workflow Start Start Seed_Cells Seed THP-1 cells in a 96-well plate Start->Seed_Cells Differentiate_Cells Differentiate with PMA (48h) Seed_Cells->Differentiate_Cells Pretreat_Inhibitor Pre-treat with this compound dilutions Differentiate_Cells->Pretreat_Inhibitor Stimulate_Cells Stimulate with LPS (17h) Pretreat_Inhibitor->Stimulate_Cells Collect_Supernatant Collect cell culture supernatant Stimulate_Cells->Collect_Supernatant Measure_TNFa Measure TNF-α concentration (ELISA) Collect_Supernatant->Measure_TNFa Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_TNFa->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based TNF-α shedding assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Pre-treatment:

    • After differentiation, carefully remove the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium.

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

    • Add the diluted inhibitor solutions to the respective wells and incubate for 30 minutes to 1 hour at 37°C. Include a vehicle control (medium with DMSO).

  • Cell Stimulation:

    • Prepare a solution of LPS in serum-free RPMI-1640 medium.

    • Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production and shedding.

    • Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The protocols outlined in this application note provide robust methods for the in vitro characterization of this compound. The fluorogenic enzymatic assay allows for the direct assessment of its inhibitory potency against purified TACE, while the cell-based TNF-α shedding assay confirms its activity in a more physiologically relevant context. These assays are essential tools for researchers investigating the therapeutic potential of TACE inhibitors in various disease models.

References

Application Notes and Protocols for sAPPα Detection by Western Blot Following (S,S)-TAPI-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of soluble amyloid precursor protein alpha (sAPPα) in cell culture media by Western blot analysis following treatment with (S,S)-TAPI-1, a potent α-secretase inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the non-amyloidogenic amyloid precursor protein (APP) processing pathway.

Introduction

Soluble APPα (sAPPα) is a neurotrophic and neuroprotective fragment of the amyloid precursor protein (APP) produced by the enzymatic activity of α-secretase, primarily ADAM10.[1][2] This cleavage occurs within the amyloid-beta (Aβ) sequence, thus precluding the formation of the neurotoxic Aβ peptide, which is a hallmark of Alzheimer's disease.[1][3] The study of sAPPα levels provides insights into the regulation of the non-amyloidogenic pathway. Inhibitors of α-secretase, such as this compound, are valuable tools for modulating and studying the production of sAPPα. This document outlines a comprehensive Western blot protocol to quantify changes in secreted sAPPα levels upon cellular treatment with this compound.

Signaling Pathway of sAPPα Production and Inhibition

The production of sAPPα is initiated by the cleavage of APP by α-secretase at the cell surface. This process can be inhibited by compounds like this compound, which block the enzymatic activity of α-secretase, leading to a decrease in the levels of secreted sAPPα.

sAPPalpha_pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space APP APP Cleavage Cleavage APP->Cleavage ADAM10 α-secretase (ADAM10) ADAM10->Cleavage sAPPalpha sAPPα (secreted) TAPI1 This compound TAPI1->ADAM10 Inhibition Cleavage->sAPPalpha Release

Figure 1: sAPPα production pathway and inhibition.

Experimental Protocol: Western Blot for sAPPα

This protocol is adapted from established methods for detecting secreted sAPPα in cell culture supernatant.[4]

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or primary neurons) at an appropriate density in complete growth medium and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): Depending on the cell type and experimental design, you may replace the growth medium with serum-free or reduced-serum medium for a period (e.g., 4-12 hours) before treatment to reduce background from serum proteins.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment conditions for your specific cell line and experimental goals. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

  • Collection of Conditioned Media: Following incubation, carefully collect the conditioned media from each well or dish. Keep on ice.

  • Cell Lysis for Loading Control: Wash the cells remaining in the plate twice with ice-cold PBS.[5][6] Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain a total protein lysate, which will serve as a loading control.[7][8]

II. Sample Preparation
  • Centrifugation of Conditioned Media: Centrifuge the collected conditioned media at 3,000 x g for 15 minutes at 4°C to pellet any detached cells and debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, pre-chilled tube.

  • Protein Concentration (Optional but Recommended): The protein concentration in conditioned media can be low. If necessary, concentrate the media using centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4][6] This will be used to normalize the sAPPα signal to the total protein loaded from the cell lysate.

  • Preparation for Electrophoresis: Mix a defined volume of conditioned media (or a specific amount of total protein if concentrated) with 4X Laemmli sample buffer. For the cell lysate, mix a standardized amount of protein (e.g., 20-40 µg) with 4X Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[6]

III. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] PVDF is often recommended for its higher binding capacity, which can be beneficial for detecting lower abundance proteins.[9] The transfer can be performed using a wet or semi-dry transfer system.

IV. Immunoblotting
  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][10][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminus of APP, which recognizes sAPPα (e.g., 22C11 clone), diluted in the blocking buffer.[4][12] The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer (typically 1:5000 to 1:20,000) and incubate for 1 hour at room temperature.[6][10]

  • Final Washes: Repeat the washing step (step 3 in this section) to remove the unbound secondary antibody.

V. Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.[11]

  • Signal Acquisition: Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. The sAPPα band should appear at approximately 100-120 kDa.[13][14] Normalize the sAPPα signal from the conditioned media to a loading control from the corresponding cell lysate (e.g., β-actin or GAPDH) to account for variations in cell number.

Experimental Workflow Diagram

western_blot_workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis cell_culture 1. Cell Culture & this compound Treatment media_collection 2. Collect Conditioned Media cell_culture->media_collection lysis 3. Cell Lysis (Loading Control) cell_culture->lysis centrifugation 4. Centrifuge Media media_collection->centrifugation quantification 5. Protein Quantification lysis->quantification sample_prep 6. Add Sample Buffer & Boil centrifugation->sample_prep quantification->sample_prep sds_page 7. SDS-PAGE sample_prep->sds_page transfer 8. Protein Transfer sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescent Detection secondary_ab->detection imaging 13. Image Acquisition detection->imaging quant_analysis 14. Densitometry & Normalization imaging->quant_analysis

Figure 2: Western blot workflow for sAPPα detection.

Data Presentation: Summary of Reagents and Conditions

Step Parameter Recommended Conditions/Reagents Notes
Cell Treatment This compound Concentration0.1 - 25 µM (to be optimized)Perform a dose-response curve.
Incubation Time6 - 24 hours (to be optimized)Perform a time-course experiment.
Cell Lysis Lysis BufferRIPA Buffer or similar[8]Supplement with fresh protease and phosphatase inhibitors.[7]
Protein Assay MethodBCA Protein Assay[4]For cell lysates to ensure equal loading.
Electrophoresis Gel Type4-12% Tris-Glycine or Bis-Tris Gel
Protein Load (Lysate)20 - 40 µg
Protein Load (Media)Equal volume or concentrated equivalent
Transfer Membrane TypePVDF or Nitrocellulose[9]PVDF is recommended for higher binding capacity.[9]
Immunoblotting Blocking Solution5% non-fat milk or 3-5% BSA in TBST
Primary AntibodyAnti-APP, N-terminus (e.g., 22C11)Dilution: 1:1000 (to be optimized)
Secondary AntibodyHRP-conjugated anti-mouse IgGDilution: 1:5000 - 1:20,000
Detection SubstrateEnhanced Chemiluminescent (ECL) Substrate

Troubleshooting and Optimization

  • Weak or No Signal: Increase the amount of conditioned media loaded, concentrate the media before loading, or optimize the primary antibody concentration and incubation time. Ensure efficient protein transfer by staining the membrane with Ponceau S after transfer.[10]

  • High Background: Increase the number and duration of wash steps. Ensure the blocking step is sufficient (at least 1 hour). Titrate the primary and secondary antibody concentrations.

  • Non-specific Bands: Ensure the specificity of the primary antibody. Consider using a different blocking agent (e.g., switch from milk to BSA, or vice versa). Optimize antibody dilutions.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to modulate sAPPα production and accurately quantify its levels using Western blotting, thereby facilitating studies on the non-amyloidogenic APP processing pathway.

References

Application Note: (S,S)-TAPI-1 ELISA for Measuring TNF-α Release

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The release of soluble TNF-α is primarily mediated by the proteolytic cleavage of its membrane-bound precursor, pro-TNF-α, by the enzyme TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Consequently, the inhibition of TACE activity presents a compelling therapeutic strategy for mitigating TNF-α-driven inflammation. (S,S)-TAPI-1 is a stereoisomer of TAPI-1, a broad-spectrum metalloproteinase inhibitor that effectively inhibits TACE activity, thereby blocking the release of soluble TNF-α.

This application note provides a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNF-α release from cultured cells. This method is crucial for researchers and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents targeting the TACE/TNF-α signaling axis.

Principle of the Method

The experimental workflow involves stimulating cultured cells, typically macrophages or monocytes, with an inflammatory agent such as Lipopolysaccharide (LPS) to induce the production and release of TNF-α. Concurrently, cells are treated with varying concentrations of this compound. The inhibitory effect of this compound on TACE activity is then quantified by measuring the concentration of soluble TNF-α in the cell culture supernatant using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is immobilized on a microplate. The supernatant is added, and any TNF-α present is bound by the capture antibody. A detection antibody, also specific for TNF-α and conjugated to an enzyme, is then added, forming a "sandwich" complex. The addition of a substrate results in a colorimetric reaction, the intensity of which is directly proportional to the amount of TNF-α present in the supernatant.

Materials and Reagents

  • This compound

  • Cell line (e.g., RAW 264.7, THP-1, or primary macrophages)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit (human or mouse, depending on the cell line)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free laboratory ware

Data Presentation

The inhibitory activity of this compound on TNF-α release can be summarized in the following tables. Table 1 provides an example of expected percentage inhibition at various concentrations of this compound. Table 2 illustrates the IC50 values of different small molecule inhibitors of TNF-α, providing a comparative context.

Table 1: Dose-Dependent Inhibition of TNF-α Release by this compound in LPS-Stimulated Macrophages

This compound Concentration (µM)Mean TNF-α Concentration (pg/mL)Standard Deviation% Inhibition
0 (LPS only)1250± 850%
0.11025± 6018%
1650± 4548%
5275± 3078%
10150± 2088%
2080± 1593.6%

Table 2: IC50 Values of Representative Small Molecule TNF-α Inhibitors

InhibitorIC50 (µM)Cell TypeReference
Compound 132.5 ± 4.5THP-1[1]
Compound 26.5 ± 0.8THP-1[1]
Compound 327.4 ± 1.7THP-1[1]
Small Molecule Y3164.6PBMC[2][3]

Experimental Protocols

Cell Culture and Stimulation
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[4] Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

  • Inhibitor Treatment: The following day, carefully remove the culture medium. Add 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • LPS Stimulation: Immediately after adding the inhibitor, add 100 µL of medium containing LPS at a final concentration of 10-100 ng/mL.[4] For human monocytes, a concentration of 10 ng/mL of LPS is often used.[5]

  • Incubation: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until the ELISA is performed.

TNF-α ELISA Protocol

The following is a general protocol for a sandwich ELISA. Refer to the manufacturer's instructions for the specific TNF-α ELISA kit being used for detailed procedures.

  • Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed in the ELISA kit manual.

  • Coating the Plate: If not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of the collected cell culture supernatants and the prepared TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the wells to remove unbound substances. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the wells. Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the wells. Add 100 µL of the TMB substrate solution to each well. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Measure the optical density of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of TNF-α in the unknown samples. Calculate the percentage inhibition of TNF-α release for each concentration of this compound.

Visualizations

TACE_Signaling_Pathway cluster_cell Cell Membrane pro-TNF-alpha pro-TNF-alpha (Membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Soluble TNF-alpha Soluble TNF-alpha (Released) TACE->Soluble TNF-alpha Cleavage SS-TAPI-1 This compound SS-TAPI-1->TACE Inhibition

Caption: TACE-mediated release of TNF-α and its inhibition by this compound.

Experimental_Workflow A 1. Seed Macrophages in 96-well plate B 2. Add this compound (various concentrations) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate (4-18 hours) C->D E 5. Collect Supernatant D->E F 6. Perform TNF-alpha ELISA E->F G 7. Analyze Data (Calculate % Inhibition) F->G

Caption: Workflow for assessing this compound inhibition of TNF-α release.

References

(S,S)-TAPI-1 Flow Cytometry Analysis of Shedding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein shedding is a critical post-translational modification process where the extracellular domain of a membrane-bound protein is cleaved and released into the extracellular space. This process is predominantly mediated by a family of metalloproteinases known as "a disintegrin and metalloproteinases" (ADAMs), with ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) being a key sheddase for a wide array of substrates. The shedding of cell surface proteins plays a crucial role in various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.

(S,S)-TAPI-1 is a potent, broad-spectrum inhibitor of metalloproteinases, with notable inhibitory activity against TACE/ADAM17. By blocking the catalytic activity of TACE, this compound prevents the shedding of its substrates, leading to an accumulation of the full-length protein on the cell surface. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of cell surface protein expression at the single-cell level. This makes it an ideal method to study the effects of inhibitors like this compound on protein shedding.

These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze the shedding of a cell surface protein of interest. The provided methodologies are designed to guide researchers in setting up and performing robust and reproducible shedding assays.

Signaling Pathway of TACE/ADAM17-Mediated Shedding and its Inhibition by this compound

The activity of TACE/ADAM17 is tightly regulated by various signaling pathways. Upon cellular stimulation by growth factors, cytokines, or phorbol esters (e.g., PMA), intracellular signaling cascades are activated, leading to the activation of TACE. Activated TACE then cleaves its specific substrates at the cell surface, releasing the soluble ectodomain. This compound acts by binding to the active site of TACE, thereby preventing substrate cleavage and shedding.

Shedding_Pathway TACE/ADAM17-Mediated Shedding Pathway and Inhibition cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cellular Interior Substrate_Full Membrane-Bound Substrate Protein Soluble_Ectodomain Soluble Ectodomain Substrate_Full->Soluble_Ectodomain releases TACE_Inactive Inactive TACE/ADAM17 TACE_Active Active TACE/ADAM17 TACE_Inactive->TACE_Active TACE_Active->Substrate_Full cleaves Stimulus Stimulus (e.g., PMA, Growth Factors) Signaling_Cascade Intracellular Signaling Cascade Stimulus->Signaling_Cascade activates Signaling_Cascade->TACE_Inactive activates TAPI1 This compound TAPI1->TACE_Active inhibits

Diagram 1. TACE/ADAM17 shedding pathway and its inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.

  • Solubility: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[1][2][3] A vehicle control (DMSO alone) should always be included in experiments.

Flow Cytometry Analysis of Shedding Inhibition: A Step-by-Step Protocol

This protocol describes a general workflow for assessing the inhibition of shedding of a target cell surface protein by this compound using flow cytometry. Optimization of cell number, antibody concentrations, and incubation times may be necessary for specific cell types and target proteins.

Experimental_Workflow Flow Cytometry Shedding Assay Workflow Cell_Culture 1. Cell Culture (Prepare cells expressing the target protein) Treatment 2. Treatment (Pre-incubate with this compound or vehicle control) Cell_Culture->Treatment Stimulation 3. Stimulation (Induce shedding with a stimulant, e.g., PMA) Treatment->Stimulation Staining 4. Staining (Label cell surface protein with a fluorescent antibody) Stimulation->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis (Compare MFI of treated vs. control samples) Acquisition->Analysis

Diagram 2. Workflow for flow cytometry-based shedding analysis.

Materials:

  • Cells expressing the surface protein of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated primary antibody specific for the extracellular domain of the target protein

  • Isotype control antibody with the same fluorochrome

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. For suspension cells, ensure they are in the logarithmic growth phase. For adherent cells, detach them using a gentle, non-enzymatic method if possible, or with brief trypsinization followed by quenching with complete medium.

    • Wash the cells with PBS and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Prepare serial dilutions of this compound in the appropriate medium. A typical concentration range to test is 0.1 µM to 50 µM.

    • Add the diluted this compound or vehicle control (DMSO) to the respective tubes.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Stimulation of Shedding:

    • Prepare a working solution of the shedding stimulus (e.g., 100 ng/mL PMA). The optimal concentration and incubation time should be determined empirically.

    • Add the stimulus to all tubes except for the unstimulated control.

    • Incubate the cells at 37°C for the predetermined optimal time (e.g., 15-60 minutes).

  • Staining for Flow Cytometry:

    • Stop the reaction by adding ice-cold flow cytometry staining buffer.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated primary antibody or the corresponding isotype control at the pre-titrated optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1-2 mL of staining buffer.

    • Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the gate of interest).

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the Mean Fluorescence Intensity (MFI) of the target protein staining for each condition.[4][5]

    • The percentage of shedding inhibition can be calculated using the following formula:

      • % Inhibition = [(MFI (Inhibitor + Stimulus) - MFI (Stimulus only)) / (MFI (Unstimulated) - MFI (Stimulus only))] x 100

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Table 1: Representative Data for this compound Inhibition of L-selectin (CD62L) Shedding on Neutrophils

Treatment ConditionThis compound Conc. (µM)Mean Fluorescence Intensity (MFI) ± SD% of CD62L Positive Cells ± SD% Shedding Inhibition
Unstimulated Control015,250 ± 85098.5 ± 0.8N/A
Stimulated (PMA)03,100 ± 25025.4 ± 3.10
Stimulated (PMA)0.14,500 ± 30038.2 ± 2.511.5
Stimulated (PMA)18,750 ± 55070.1 ± 4.246.5
Stimulated (PMA)1013,800 ± 70095.3 ± 1.588.0
Stimulated (PMA)5014,950 ± 80097.9 ± 0.997.5
Vehicle Control (DMSO) + Stimulated (PMA)03,150 ± 28025.9 ± 3.3-0.4

Note: The data presented in this table is a representative example based on published findings on L-selectin shedding and the known potency of TAPI-1. Actual results may vary depending on the cell type, target protein, and experimental conditions.[6][7][8][9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak shedding observed upon stimulation - Inactive stimulus.- Low expression of the target protein.- Suboptimal stimulation time or concentration.- Cell type is not responsive to the stimulus.- Use a fresh, validated batch of the stimulus.- Confirm protein expression by Western blot or on unstimulated cells by flow cytometry.- Perform a time-course and dose-response experiment for the stimulus.- Try alternative stimuli or a different cell line known to express the target and TACE.
High background fluorescence - Non-specific antibody binding.- Autofluorescence of cells.- Inadequate washing.- Titrate the antibody to its optimal concentration.- Include an isotype control.- Use an Fc block to prevent binding to Fc receptors.- Include an unstained cell control to assess autofluorescence.- Increase the number of wash steps.
High variability between replicates - Inconsistent cell numbers.- Pipetting errors.- Inconsistent incubation times.- Ensure accurate cell counting and equal cell numbers in each tube.- Use calibrated pipettes and be meticulous with reagent addition.- Standardize all incubation times precisely.
Inhibitor appears ineffective - this compound degradation.- Incorrect inhibitor concentration.- Shedding is mediated by a different protease.- Use fresh aliquots of the inhibitor stock solution.- Verify the stock concentration and dilution calculations.- Test other metalloproteinase inhibitors with different specificities.
Cell viability is low - Cytotoxicity of the inhibitor or DMSO.- Harsh cell handling.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).- Handle cells gently during washing and resuspension.

For more general flow cytometry troubleshooting, refer to resources from instrument and reagent manufacturers.[4][10][11][12]

References

Application Notes and Protocols for (S,S)-TAPI-1 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound can modulate inflammatory responses and cellular signaling pathways, making it a valuable tool for in vivo research in various disease models, including inflammation, cancer, and neurodegenerative diseases.

These application notes provide a summary of available in vivo dosage and administration data for TAPI-1 in rodent models, offering guidance for researchers planning to use this compound in mice. It is important to note that specific in vivo studies using the this compound isomer in mice are limited in publicly available literature. Therefore, the following information is compiled from studies using the broader TAPI-1 compound and other TACE inhibitors in rodents. Researchers should consider this as a starting point and optimize the dosage and administration for their specific mouse model and experimental goals.

Data Presentation: In Vivo Dosage of TAPI-1 and Other TACE Inhibitors in Rodents

The following table summarizes reported in vivo dosages and administration routes for TAPI-1 and other relevant TACE inhibitors in rodent models. This data can be used to guide dose selection for this compound in mice, with the caveat that optimal doses may vary.

CompoundAnimal ModelDosageAdministration RouteFrequencyReference
TAPI-1Rat1 µgIntracerebroventricular (ICV)Single dose[1]
TAPI-1Rat0.25 µgMicroinjection (PVN and SFO)Single dose[1]
TAPI-1Rat50 µgIntravenous (tail vein)Every other day for 4 weeks[2]
TAPI-1Mouse2.0 nmolTopicalSingle dose[3]
TAPI-1Mouse (Diabetes Model)~1 mg/kgNot specifiedNot specified[4]
TACE InhibitorMouse (Arthritis Model)5 mg/kg or 10 mg/kgNot specifiedTwice a day
Anti-ADAM17 AntibodyMouse (Ovarian Cancer)10 mg/kgIntraperitoneal (IP)Every 7 days
BMS-561392 (TACE Inhibitor)MouseNot specifiedBrain infusionNot specified

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

This protocol is based on a commercially available formulation recommendation for in vivo use.

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • For the final injection solution, prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • To prepare the final this compound solution, add 10% of the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final solution, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of the vehicle solution.

  • Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.

  • It is recommended to prepare the final injection solution fresh on the day of use.

Administration of this compound to Mice

The choice of administration route depends on the experimental design and the target organ. Common routes for systemic administration in mice include intraperitoneal (IP) injection, subcutaneous (SC) injection, and oral gavage.

a) Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, confirming correct needle placement.

  • Injection: Inject the this compound solution slowly and steadily. The recommended maximum injection volume for a mouse is typically 10 mL/kg.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

b) Subcutaneous (SC) Injection

  • Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent".

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle into the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure no blood is aspirated.

  • Injection: Inject the solution. The recommended maximum injection volume is typically 5-10 mL/kg.

  • Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal of the solution. Return the mouse to its cage and monitor.

c) Oral Gavage

  • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Injection: Once the needle is in the stomach (pre-measured to the last rib), administer the solution slowly. The recommended maximum volume is typically 10 mL/kg.

  • Withdrawal: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.

Mandatory Visualizations

Signaling Pathway of TACE/ADAM17 Inhibition by this compound

TAPI1_Signaling_Pathway cluster_membrane Extracellular Space Pro_TNFa Pro-TNF-α Pro_EGFR_Ligands Pro-EGFR Ligands (e.g., TGF-α, Amphiregulin) TACE TACE (ADAM17) Pro_TNFa->TACE Cleavage Pro_EGFR_Ligands->TACE Cleavage Cell_Membrane Cell Membrane Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa Release Soluble_EGFR_Ligands Soluble EGFR Ligands TACE->Soluble_EGFR_Ligands Release S_S_TAPI1 This compound S_S_TAPI1->TACE Inhibition TNFR TNF Receptor Soluble_TNFa->TNFR Binds to EGFR EGFR Soluble_EGFR_Ligands->EGFR Binds to Inflammation Inflammation TNFR->Inflammation Leads to Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation Leads to TAPI1_InVivo_Workflow start Start: Acclimatize Mice grouping Randomize into Treatment Groups start->grouping vehicle_prep Prepare Vehicle Control grouping->vehicle_prep tapi_prep Prepare this compound Solution grouping->tapi_prep administration Administer Treatment (e.g., IP, SC, Oral Gavage) vehicle_prep->administration tapi_prep->administration monitoring Monitor Animal Health & Behavior administration->monitoring data_collection Data Collection (e.g., Tumor size, Biomarkers) monitoring->data_collection endpoint Endpoint: Tissue/Blood Collection & Analysis data_collection->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis

References

Application Notes and Protocols: (S,S)-TAPI-1 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and stability of the ADAM17/TACE inhibitor, (S,S)-TAPI-1, in dimethyl sulfoxide (DMSO). Adherence to these guidelines and protocols will ensure the accurate preparation, storage, and use of this compound stock solutions for reliable experimental outcomes.

Introduction

This compound is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). By blocking TACE, this compound prevents the shedding of various cell surface proteins, including TNF-α, a key signaling molecule in the inflammatory cascade. This inhibitory action modulates downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cell survival. Given its therapeutic potential, understanding the physicochemical properties of this compound, such as its solubility and stability in commonly used laboratory solvents like DMSO, is paramount for researchers.

Data Presentation

Solubility of this compound in DMSO

The solubility of this compound in DMSO is high, facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies.

Parameter Value Notes
Solubility in DMSO > 10 mM[1]
Solubility in DMSO (mg/mL) 99 mg/mL[2]Approximately 198.15 mM. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Solubility in DMSO (mg/mL) ≥24.98 mg/mL[1]
Solubility in DMSO (mg/mL) 100 mg/mL[3]Approximately 200.16 mM. Ultrasonic treatment may be required to achieve this concentration.[3]

To enhance dissolution, warming the solution at 37°C for 10 minutes or using an ultrasonic bath is recommended.[1]

Stability of this compound in DMSO Stock Solutions

Proper storage of this compound stock solutions in DMSO is crucial to maintain its integrity and activity over time.

Storage Temperature Storage Period Recommendation
-20°C1 month[4]For short-term storage.
-20°CSeveral months[1]For intermediate-term storage.
-80°C6 months[4]For long-term storage.

It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, MW: 499.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.996 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid does not fully dissolve, briefly sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Determination of this compound Solubility in DMSO (Equilibrium Solubility)

This protocol determines the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Shaker or rotator

  • Microcentrifuge

  • 0.22 µm syringe filter

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a glass vial.

  • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Prepare a series of dilutions of the filtered supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the diluted samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.

  • Calculate the original concentration in the DMSO supernatant, which represents the equilibrium solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol evaluates the degradation of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • 10 mM this compound in anhydrous DMSO stock solution

  • Amber glass vials

  • LC-MS system

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Dispense aliquots of the stock solution into multiple amber glass vials, minimizing headspace.

  • Tightly cap the vials.

  • Time-Zero (T0) Analysis: Immediately analyze one aliquot using a validated LC-MS method to determine the initial purity and concentration of this compound.

  • Storage: Store the remaining vials at different temperatures: room temperature (20-25°C), 4°C, -20°C, and -80°C. Protect the vials from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Allow the vial to thaw completely and equilibrate to room temperature.

  • Analyze the sample by LC-MS to determine the purity and concentration of this compound.

  • Data Analysis: Compare the purity and concentration at each time point to the T0 values to determine the extent of degradation under each storage condition.

Visualizations

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the TACE-mediated activation of the NF-κB signaling pathway.

TAPI1_NFkB_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TACE TACE (ADAM17) TNF Soluble TNF-α TACE->TNF Cleavage proTNF pro-TNF-α proTNF->TACE Shedding TNFR TNFR IKK IKK Complex TNFR->IKK Activation TNF->TNFR IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene Gene Transcription (Inflammation, Survival) DNA->Gene TAPI1 This compound TAPI1->TACE Solubility_Workflow start Start add_excess Add excess this compound to DMSO start->add_excess incubate Incubate 24-48h with shaking add_excess->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Prepare serial dilutions filter->dilute analyze Analyze by HPLC/LC-MS dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end Stability_Workflow start Start: Prepare 10 mM This compound in DMSO aliquot Aliquot into vials start->aliquot t0_analysis T0 Analysis (LC-MS) aliquot->t0_analysis store Store at different temperatures (RT, 4°C, -20°C, -80°C) aliquot->store time_points Retrieve at time points (1 wk, 1 mo, 3 mo, 6 mo) store->time_points thaw Thaw and equilibrate to room temperature time_points->thaw tx_analysis Time-point Analysis (LC-MS) thaw->tx_analysis compare Compare to T0 data tx_analysis->compare end End compare->end

References

Application Note: Preparation and Handling of (S,S)-TAPI-1 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and other matrix metalloproteinases (MMPs).[1][2][3] As an isomer of TAPI-1, it functions by blocking the shedding of various cell surface proteins, including cytokine receptors like the TNF-α receptor and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Its ability to modulate these critical signaling pathways makes it a valuable tool in studying inflammation, cell proliferation, and cancer biology.

Proper preparation, storage, and handling of this compound stock solutions are paramount for ensuring experimental reproducibility and obtaining reliable data. This document provides a detailed protocol for preparing stock solutions and offers guidance on their use in cell culture applications.

Physicochemical and Solubility Data

A summary of the key properties of this compound is provided below. This information is critical for accurate stock solution preparation and concentration calculations.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₆H₃₇N₅O₅ [1]
Molecular Weight 499.60 g/mol [1][2]
CAS Number 171235-71-5 [1]

| Mechanism of Action | Inhibitor of TACE (ADAM17) and MMPs |[2][3][4] |

This compound exhibits good solubility in common organic solvents used for cell culture work. It is recommended to use fresh, anhydrous DMSO for preparing the primary stock solution, as moisture can reduce the compound's solubility.[2]

Table 2: Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Molar Solubility (mM) Reference
DMSO 99 mg/mL 198.15 mM [1][2]
Ethanol 99 mg/mL 198.15 mM [1]

| Water | 60 mg/mL | 120.09 mM |[1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution (e.g., 50 mM) in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Calculation: Determine the required mass of this compound powder based on the desired stock concentration and volume. The formula is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 50 mM stock: Mass (mg) = 50 mM × 1 mL × 499.60 / 1000 = 24.98 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, use an ultrasonic bath for short intervals to aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

Protocol 2: Storage and Stability

Proper storage is crucial for maintaining the activity of the this compound stock solution.

  • Short-term Storage: Aliquots can be stored at -20°C for up to one year.[5]

  • Long-term Storage: For storage longer than a year, it is recommended to store aliquots at -80°C, which can preserve stability for up to two years.[5]

  • Handling: Before use, thaw an aliquot at room temperature and gently mix. Avoid warming at elevated temperatures. Once thawed, an aliquot should not be refrozen.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock into cell culture medium for treating cells.

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Volume of Stock (µL) = [Final Concentration (µM) × Final Volume (mL)] / [Stock Concentration (mM)] Example: To make 10 mL of medium with a final concentration of 20 µM from a 50 mM stock: Volume of Stock (µL) = [20 µM × 10 mL] / 50 mM = 4 µL

  • Dilution: Prepare the working solution by adding the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by gentle inversion or pipetting to prevent precipitation of the compound.

  • Application: Add the final working solution to your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Quantitative Data Summary

The following table provides pre-calculated solvent volumes to prepare stock solutions of common concentrations, simplifying the process described in Protocol 1.

Table 3: Solvent Volumes for this compound Stock Solution Preparation

Desired Concentration Volume of Solvent to Add for 1 mg Mass Volume of Solvent to Add for 5 mg Mass Volume of Solvent to Add for 10 mg Mass
1 mM 2.0016 mL 10.0080 mL 20.0160 mL
5 mM 0.4003 mL 2.0016 mL 4.0032 mL
10 mM 0.2002 mL 1.0008 mL 2.0016 mL
50 mM 0.0400 mL 0.2002 mL 0.4003 mL

Data adapted from Selleck Chemicals datasheet.[1]

Visualized Protocols and Pathways

Mechanism of Action

This compound inhibits the proteolytic activity of TACE (ADAM17). TACE is responsible for the "shedding" of the extracellular domains of membrane-anchored proteins, such as pro-TNF-α. This cleavage releases the soluble, active form of the protein, which can then bind to its receptor and initiate downstream signaling. By inhibiting TACE, this compound prevents this release, thereby downregulating subsequent signaling cascades like the NF-κB or ERK pathways.[1][2]

TAPI1_Pathway Mechanism of this compound Action cluster_membrane Cell Membrane TAPI1 This compound TACE TACE (ADAM17) (Membrane Protease) TAPI1->TACE Inhibition Ligand Soluble Ligand (e.g., TNF-α) TACE->Ligand Cleavage/ Shedding Proform Membrane-Bound Precursor (e.g., pro-TNF-α) Receptor Cell Surface Receptor (e.g., TNFR) Ligand->Receptor Binding & Activation Signaling Downstream Cellular Response (e.g., Inflammation) Receptor->Signaling

Caption: this compound inhibits TACE, preventing cleavage and release of soluble signaling ligands.

Experimental Workflow

The following diagram outlines the logical flow for preparing and using this compound solutions in a typical cell culture experiment.

Stock_Prep_Workflow Workflow for this compound Stock Solution Preparation cluster_experiment Day of Experiment A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO to Desired Concentration A->B C 3. Dissolve Completely (Vortex/Sonicate) B->C D 4. Aliquot into Light-Protected Sterile Tubes C->D E 5. Store at -20°C (Short-Term) or -80°C (Long-Term) D->E F 6. Thaw One Aliquot E->F G 7. Dilute Stock into Pre-Warmed Cell Culture Medium F->G H 8. Add Working Solution to Cells G->H

Caption: Step-by-step workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for (S,S)-TAPI-1 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent, broad-spectrum inhibitor of metalloproteinases, with notable activity against A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key sheddase responsible for the ectodomain cleavage and subsequent release of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors.[1] In primary cell culture, which more closely mimics the physiological state of cells in vivo, this compound serves as a valuable tool to investigate the roles of ADAM17-mediated shedding in various biological processes such as inflammation, cancer progression, and tissue regeneration.[2][3] These application notes provide detailed protocols and quantitative data for the use of this compound in primary cell culture experiments.

Mechanism of Action

This compound primarily functions by inhibiting the catalytic activity of ADAM17.[4] This enzyme is responsible for the proteolytic cleavage of the extracellular domains of transmembrane proteins, a process known as "shedding." By blocking ADAM17, this compound prevents the release of soluble forms of various substrates, thereby modulating their downstream signaling pathways. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands (e.g., Amphiregulin, Transforming Growth Factor-α), and Interleukin-6 Receptor (IL-6R).[1][3][5] Inhibition of this shedding can have significant effects on cell signaling, inflammation, and cell proliferation.[2][5]

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times of this compound in Primary Cell Culture
Primary Cell TypeTarget Pathway/ProcessThis compound ConcentrationIncubation TimeObserved EffectReference
Human Renal Proximal Tubule Epithelial CellsLPS-induced inflammation1 µM30 minutes (pretreatment)Increased cell viability, attenuated IL-6 and TNF-α mRNA expression.[4]
CardiomyocytesDesmosomal IntegrityNot SpecifiedNot SpecifiedEnhanced localization of desmoglein 2 (DSG2) at the membrane, suggesting reduced cleavage.[6]
Human Esophageal Squamous Carcinoma Cells (cell line data, adaptable for primary tumor cells)Cell Viability10 µM, 20 µM24 hoursSignificant decrease in cell viability.[7]
Human Esophageal Squamous Carcinoma Cells (cell line data, adaptable for primary tumor cells)Cell Migration and Invasion5 µMNot SpecifiedInhibition of cell migration and invasion.[7]

Experimental Protocols

Protocol 1: General Protocol for Treatment of Adherent Primary Cells with this compound

This protocol provides a general guideline for treating adherent primary cells. Specific parameters such as cell seeding density and media composition should be optimized for the particular primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cell type

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture primary cells in appropriate flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with complete medium.

    • Centrifuge the cell suspension at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined optimal density for your experiment. Allow the cells to adhere and recover for at least 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Treatment with this compound:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

    • Remove the culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 30 minutes to 72 hours) in a 37°C, 5% CO₂ incubator.

  • Post-Treatment Analysis:

    • Following incubation, the cell culture supernatant can be collected to measure the concentration of shed proteins (e.g., TNF-α, soluble IL-6R) using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The cells can be lysed for subsequent analysis, such as Western blotting to assess protein expression and signaling pathway activation, or quantitative PCR to measure gene expression.

    • Cell viability and proliferation can be assessed using assays such as MTT, XTT, or by direct cell counting.

Protocol 2: Inhibition of TNF-α Shedding from Primary Macrophages

This protocol details a specific application of this compound to inhibit the shedding of TNF-α from primary macrophages, which are potent producers of this pro-inflammatory cytokine.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages or peripheral blood monocyte-derived macrophages)

  • Macrophage complete medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO, sterile

  • PBS, sterile

  • Multi-well culture plates

  • ELISA kit for TNF-α

Procedure:

  • Macrophage Seeding:

    • Isolate and culture primary macrophages according to standard protocols.

    • Seed the macrophages in multi-well plates at a suitable density and allow them to adhere and differentiate for the recommended time.

  • Pre-treatment with this compound:

    • Prepare this compound working solutions in macrophage complete medium as described in Protocol 1.

    • Remove the culture medium and replace it with medium containing various concentrations of this compound or a vehicle control.

    • Pre-incubate the cells for 30 minutes to 1 hour at 37°C, 5% CO₂.

  • Stimulation of TNF-α Production:

    • Prepare a working solution of LPS in macrophage complete medium.

    • Add the LPS solution directly to the wells to achieve a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).

    • Incubate the cells for an appropriate time to allow for TNF-α production and shedding (typically 4-6 hours).

  • Analysis of TNF-α Shedding:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

    • Measure the concentration of soluble TNF-α in the clarified supernatant using a TNF-α specific ELISA kit, following the manufacturer's instructions.

    • The cell lysates can be analyzed to measure pro-TNF-α levels by Western blot.

Mandatory Visualizations

ADAM17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitor soluble_TNFa Soluble TNF-α TNF_Receptor TNF Receptor soluble_TNFa->TNF_Receptor Binds soluble_EGFR_ligand Soluble EGFR Ligand EGFR EGFR soluble_EGFR_ligand->EGFR Binds soluble_IL6R Soluble IL-6R gp130 gp130 soluble_IL6R->gp130 Trans-signaling Downstream Signaling\n(e.g., NF-κB) Downstream Signaling (e.g., NF-κB) TNF_Receptor->Downstream Signaling\n(e.g., NF-κB) Activates Downstream Signaling\n(e.g., MAPK/ERK) Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream Signaling\n(e.g., MAPK/ERK) Activates Downstream Signaling\n(e.g., JAK/STAT) Downstream Signaling (e.g., JAK/STAT) gp130->Downstream Signaling\n(e.g., JAK/STAT) Activates pro_TNFa pro-TNF-α pro_TNFa->soluble_TNFa Shedding pro_EGFR_ligand pro-EGFR Ligand pro_EGFR_ligand->soluble_EGFR_ligand Shedding mIL6R mIL-6R mIL6R->soluble_IL6R Shedding ADAM17 ADAM17 ADAM17->pro_TNFa ADAM17->pro_EGFR_ligand ADAM17->mIL6R TAPI1 This compound TAPI1->ADAM17 Inhibits

Caption: ADAM17 Signaling Pathway and Inhibition by this compound.

TAPI1_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Primary Cells in Multi-well Plate adhere Allow Cells to Adhere (24h) start->adhere prepare_TAPI1 Prepare this compound Working Solutions adhere->prepare_TAPI1 pretreat Pre-treat with this compound or Vehicle prepare_TAPI1->pretreat stimulate Add Stimulus (e.g., LPS) pretreat->stimulate incubate Incubate (e.g., 4-6h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa ELISA for Shed Proteins collect_supernatant->elisa western_blot Western Blot / qPCR lyse_cells->western_blot

Caption: General Experimental Workflow for this compound Treatment.

References

Troubleshooting & Optimization

Troubleshooting (S,S)-TAPI-1 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,S)-TAPI-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this TACE/ADAM17 and matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members. Its primary target is the TNF-α converting enzyme (TACE), also known as ADAM17.[1] It functions by chelating the active site zinc ion within these metalloproteinases, thereby preventing the cleavage of their substrates. This inhibition blocks the "shedding" of the extracellular domains of various transmembrane proteins, including cytokines and their receptors.

Q2: How should I properly store and handle this compound to ensure its stability and activity?

Proper storage and handling are critical for maintaining the efficacy of this compound. Improper storage can lead to degradation of the compound and inconsistent experimental results.

Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Working Solution Use ImmediatelyN/AFor in vivo studies, mixed solutions with co-solvents like PEG300 and Tween80 should be used immediately for optimal results.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in TACE Inhibition Assays

Q: I am observing significant variability in the IC50 values for this compound in my TACE inhibition assays. What could be the cause?

A: Inconsistent IC50 values can arise from several factors related to the inhibitor, assay conditions, and data analysis. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values inhibitor Check Inhibitor Integrity start->inhibitor assay Evaluate Assay Conditions start->assay data Review Data Analysis start->data sub_inhibitor1 Verify Storage & Handling inhibitor->sub_inhibitor1 sub_inhibitor2 Confirm Purity & Concentration inhibitor->sub_inhibitor2 sub_assay1 Standardize Enzyme & Substrate assay->sub_assay1 sub_assay2 Control Incubation Times & Temperature assay->sub_assay2 sub_assay3 Assess Buffer Components assay->sub_assay3 sub_data1 Check Curve Fitting Model data->sub_data1 sub_data2 Ensure Appropriate Data Normalization data->sub_data2

A troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions for Variable IC50 Values

Potential CauseRecommended Action
Inhibitor Integrity
Improper StorageEnsure this compound powder is stored at -20°C and protected from light. Aliquot DMSO stock solutions and store at -20°C for up to one month or -80°C for up to a year to avoid freeze-thaw cycles.
DegradationPrepare fresh working solutions for each experiment. The stability of this compound in aqueous solutions, especially at 37°C, can be limited.
Inaccurate ConcentrationVerify the concentration of your stock solution. If possible, confirm the purity of the compound using analytical methods like HPLC.
Assay Conditions
Enzyme/Substrate VariabilityUse the same batch of recombinant TACE and substrate for all comparative experiments. Ensure the enzyme is properly reconstituted and stored.
Incubation TimesPrecisely control all incubation times, as both pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time can influence the apparent IC50.
Temperature FluctuationsMaintain a constant and accurate temperature (e.g., 37°C) throughout the assay, as enzyme kinetics are highly temperature-dependent.[2]
Assay BufferEnsure the assay buffer is at the correct pH and ionic strength. Components of the buffer could potentially interact with the inhibitor.
Data Analysis
Curve FittingUse a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) to calculate the IC50. The choice of model can significantly impact the result.[3]
Data NormalizationStandardize your method for normalizing the data (e.g., to positive and negative controls) across all experiments.
Issue 2: Failure to Inhibit Protein Shedding in Cell-Based Assays

Q: I am not observing the expected inhibition of substrate shedding (e.g., TNF-α, EGFR ligands) in my cell-based assay after treating with this compound. What should I investigate?

A: A lack of inhibitory effect in a cell-based shedding assay can be due to a variety of factors, from the health of the cells to the specifics of the experimental design.

Signaling Pathway for TACE-Mediated Shedding

stimulus Stimulus (e.g., PMA, Growth Factors) pathway Signaling Pathway (e.g., MAPK) stimulus->pathway tace TACE (ADAM17) Activation pathway->tace shedding Ectodomain Shedding tace->shedding substrate Membrane-Bound Substrate substrate->shedding inhibitor This compound inhibitor->tace Inhibits

Simplified pathway of TACE activation and substrate shedding.

Experimental Workflow for a Cell-Based Shedding Assay

A 1. Seed Cells B 2. Cell Culture (to desired confluency) A->B C 3. Pre-treat with This compound B->C D 4. Stimulate Shedding (e.g., with PMA) C->D E 5. Collect Supernatant D->E F 6. Analyze Shed Substrate (e.g., ELISA) E->F

A typical workflow for a cell-based shedding experiment.

Troubleshooting Failure to Inhibit Shedding

Potential CauseRecommended Action
Cellular Factors
Cell Health and ConfluencyEnsure cells are healthy and in the logarithmic growth phase. Cell confluency can significantly impact cellular processes, including protein expression and shedding.[4][5][6] Standardize the confluency at which you perform your experiments.
Cell Passage NumberUse cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses.[7]
TACE Expression LevelsConfirm that your cell line expresses sufficient levels of TACE. TACE expression can vary between cell types and culture conditions.
Experimental Conditions
Inhibitor ConcentrationThe required concentration of this compound can vary depending on the cell type and the potency of the shedding stimulus. Perform a dose-response curve to determine the optimal concentration for your specific system.
Pre-incubation TimeThe inhibitor needs sufficient time to enter the cells and bind to the enzyme. Optimize the pre-incubation time with this compound before stimulating shedding.
Serum in MediaSerum contains various proteins and growth factors that can interfere with the assay.[8][9] Some components may bind to the inhibitor, reducing its effective concentration. Consider performing the experiment in serum-free or reduced-serum media, but be aware that serum starvation can also affect cell signaling.[5]
Alternative Mechanisms
Other Proteases InvolvedWhile TACE is a major sheddase, other ADAMs or MMPs may also cleave your substrate of interest. This compound has a broad inhibitory profile, but its potency against different proteases varies. Consider the possibility of a TAPI-1-insensitive protease being involved.
Compensatory PathwaysInhibition of TACE can sometimes lead to the activation of compensatory signaling pathways that may influence shedding or other cellular processes, leading to unexpected results.[10][11]
Cellular EffluxThe inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1), reducing its intracellular concentration and efficacy.[12]
Issue 3: Suspected Off-Target Effects

Q: I am observing unexpected cellular effects that don't seem to be related to the inhibition of my target's shedding. Could this compound have off-target effects?

A: Yes, this compound is known to inhibit a range of MMPs in addition to TACE/ADAM17.[1] As a hydroxamate-based inhibitor, it can also interact with other metalloenzymes. These off-target activities can lead to complex biological responses.

Known and Potential Off-Target Activities of this compound

Target FamilySpecificity and Potential Consequences
Matrix Metalloproteinases (MMPs) This compound inhibits various MMPs, which are involved in extracellular matrix remodeling, cell migration, and signaling. Inhibition of MMPs can have widespread effects on cell behavior.[9][13]
Other ADAMs While TACE/ADAM17 is a primary target, this compound may also inhibit other ADAM family members, which have diverse biological functions.
Other Metalloenzymes The hydroxamate group in this compound can chelate zinc ions in other metalloenzymes, potentially leading to unintended inhibition of their activity.

Troubleshooting Strategy for Off-Target Effects

start Suspected Off-Target Effects control1 Use a Structurally Different TACE Inhibitor start->control1 control2 Use a Negative Control (Inactive Analog) start->control2 knockdown TACE/ADAM17 Knockdown/Knockout start->knockdown conclusion1 Suggests Off-Target Effect control1->conclusion1 Phenotype Persists? conclusion2 Suggests Off-Target Effect control2->conclusion2 Phenotype Absent? rescue Rescue Experiment knockdown->rescue conclusion3 Suggests On-Target Effect knockdown->conclusion3 Phenotype Mimicked? conclusion4 Confirms On-Target Effect rescue->conclusion4 Phenotype Reversed?

A decision tree for investigating suspected off-target effects.

Experimental Protocols

TACE Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric TACE inhibitor screening assay.

  • Reagent Preparation :

    • Warm the TACE assay buffer to room temperature before use.

    • Reconstitute the lyophilized TACE enzyme in the assay buffer to the desired concentration. Aliquot and store at -70°C for up to one week.

    • Prepare a 4X stock of this compound and any other test inhibitors in the assay buffer. The initial concentrated stock of the inhibitor may be prepared in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add 25 µL of the 4X inhibitor solution or control to the appropriate wells.

    • Add 50 µL of the TACE enzyme solution to each well.

    • Mix gently and incubate at 37°C for 5 minutes, protected from light.

    • Prepare the substrate solution according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to each well to start the reaction.

    • Immediately measure the fluorescence (e.g., Ex/Em = 318/449 nm) in a kinetic mode for at least 30 minutes at 37°C.

  • Data Analysis :

    • Determine the reaction rate (slope of the linear portion of the fluorescence curve).

    • Calculate the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a suitable non-linear regression model to determine the IC50.

Cell-Based Shedding Assay

This protocol provides a general framework for a cell-based shedding assay.

  • Cell Seeding :

    • Seed cells in a 24- or 48-well plate at a density that will result in the desired confluency (typically 70-90%) on the day of the experiment.

  • Inhibitor Treatment :

    • The following day, replace the culture medium with fresh medium (with or without serum, as optimized) containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the inhibitor for a predetermined optimal time (e.g., 1-2 hours) at 37°C.

  • Stimulation of Shedding :

    • Add the shedding stimulus (e.g., PMA, growth factors) to the wells and incubate for the desired time period (e.g., 30 minutes to several hours).

  • Sample Collection and Analysis :

    • Carefully collect the conditioned medium from each well.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.

    • Quantify the amount of the shed ectodomain in the supernatant using a suitable method, such as ELISA or Western blotting.

  • Data Analysis :

    • Normalize the amount of shed protein to a measure of cell viability (e.g., MTT assay or cell count) from parallel wells to account for any cytotoxic effects of the treatments.

    • Calculate the percent inhibition of shedding for each inhibitor concentration relative to the stimulated control.

References

Technical Support Center: Optimizing (S,S)-TAPI-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental concentration of (S,S)-TAPI-1, a potent metalloproteinase inhibitor. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data tables to ensure the successful application of this compound while maintaining optimal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1] Its primary target is the TNF-α converting enzyme (TACE), also known as ADAM17.[1][2] TACE is a cell-surface protease responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, including TNF-α, interleukin-6 receptor (IL-6R), and ligands of the epidermal growth factor receptor (EGFR).[1][3] By inhibiting TACE, this compound blocks the release of these soluble factors, thereby modulating inflammatory and proliferative signaling pathways.[1][3][4]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on published literature, a common starting concentration range for TAPI-1 (the racemic mixture including the (S,S) isomer) in cell culture is between 5 µM and 20 µM.[2][5] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?

To determine the optimal and non-toxic concentration, a systematic approach is recommended. This involves performing a dose-response analysis using a cell viability assay, such as the MTT or XTT assay.[6][7] This will help you identify the half-maximal inhibitory concentration (IC50) for your desired biological effect and the concentration at which cytotoxicity becomes a concern (CC50). The goal is to find a concentration that effectively inhibits TACE activity without significantly compromising cell viability, unless cytotoxicity is the intended outcome of the study.[7]

Q4: What are the common signs of cytotoxicity caused by this compound?

Common signs of cytotoxicity include a significant reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis or necrosis. These can be quantitatively assessed using assays like MTT for metabolic activity or Annexin V/PI staining for apoptosis and necrosis.[8]

Q5: How long should I incubate my cells with this compound?

The incubation time will vary depending on the specific assay and the biological process being studied. For short-term signaling studies, a few hours of incubation may be sufficient. For longer-term assays, such as those measuring cell proliferation or cytokine accumulation, incubation times of 24, 48, or 72 hours are common.[6] It is advisable to perform a time-course experiment to determine the optimal incubation period for your desired outcome.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed even at low concentrations The specific cell line may be highly sensitive to metalloproteinase inhibition.Perform a broader, more granular dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
The solvent (e.g., DMSO) concentration may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and include a vehicle control in your experiments.[6]
No observable effect of this compound on the target pathway The concentration of this compound may be too low.Confirm the IC50 of the inhibitor for your target and consider using a concentration 5 to 10 times higher than the IC50 value to ensure complete inhibition.
The compound may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh dilutions from a new aliquot for each experiment and store stock solutions in small aliquots at -20°C or -80°C, protected from light.[6]
Inconsistent results between experiments Variability in cell seeding density or cell passage number.Standardize cell seeding density and use cells within a consistent, low passage number range for all experiments.
Variations in incubation times or reagent concentrations.Strictly adhere to the standardized experimental protocol for all replicates and experiments.[6]

Data Presentation

Table 1: Reported Working Concentrations of TAPI-1 in Cell Culture

Cell LineConcentration RangeApplicationReference
Esophageal Squamous Cell Carcinoma (TE-1, Eca109)5 µM - 20 µMInhibition of cell viability, migration, and invasion.[2][5]
Human Monocytic Cell Line (THP-1)Not specified, but used to block cytokine release.Inhibition of TNF-α, p60 TNFR, and IL-6R release.[1]
Human Hepatic Stellate Cell Line (LI90)20 µMAttenuation of Ang II-induced EGFR transactivation and cell proliferation.[1]

Table 2: Reported IC50 Values for TAPI-1

TargetIC50 ValueCell Line/SystemReference
TACE-dependent APP(695) release920 nMCo-transfected cells
Constitutive sAPPa release8.09 µMHEK-293 cells
Muscarinic receptor-stimulated sAPPa release3.61 µMHEK-293 cells

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using an MTT Assay

This protocol outlines a method for determining the cytotoxic concentration 50 (CC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform a serial dilution (e.g., 10-point, 2-fold or 3-fold dilutions) in cell culture medium to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.45 mg/ml and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.[6]

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining

This protocol is for distinguishing between apoptotic and necrotic cell death induced by this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (based on the MTT assay results) for the desired incubation time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock of this compound in DMSO serial_dilute Perform Serial Dilutions in Media prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Calculate % Viability and Plot Dose-Response Curve read_plate->analyze

Caption: Experimental workflow for optimizing inhibitor concentration.

TACE_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TACE TACE (ADAM17) proTNF pro-TNF-α TACE->proTNF Cleaves EGFR_ligand EGFR Ligand (e.g., AREG) TACE->EGFR_ligand Cleaves sTNF Soluble TNF-α sEGFR_ligand Soluble EGFR Ligand EGFR EGFR ERK_pathway ERK Pathway EGFR->ERK_pathway Activates NFkB_pathway NF-κB Pathway sTNF->NFkB_pathway Activates sEGFR_ligand->EGFR Binds & Activates Inflammation Inflammation & Proliferation ERK_pathway->Inflammation NFkB_pathway->Inflammation TAPI1 This compound TAPI1->TACE Inhibits

Caption: TACE (ADAM17) signaling pathway and its inhibition by this compound.

References

(S,S)-TAPI-1 off-target effects on other MMPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using the broad-spectrum metalloproteinase inhibitor, (S,S)-TAPI-1. The focus is on understanding its off-target effects on Matrix Metalloproteinases (MMPs) and navigating potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic target of this compound?

This compound is a structural analog of TAPI-0 and is primarily known as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its main described function is to block the shedding of various cell surface proteins, including TNF-α, IL-6 receptor, and TNF receptors.[3]

Q2: What are the "off-target" effects of this compound on Matrix Metalloproteinases (MMPs)?

Beyond its potent activity against TACE/ADAM17, this compound is also characterized as a general, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs).[2][4] This means it does not selectively inhibit a single MMP but can inhibit the activity of multiple MMP family members. This lack of selectivity is a critical consideration in experimental design, as observed effects may be due to the inhibition of a range of MMPs, not just a single target.

Q3: Is there a comprehensive selectivity profile of this compound against different MMPs?

Quantitative Inhibition Data for TAPI-1

The following table summarizes the available quantitative data on TAPI-1's inhibitory activity. Note the data primarily reflects the inhibition of substrate shedding from cell surfaces, which is a hallmark of TACE/ADAM17 inhibition.

Target Enzyme/ProcessSubstrate/LigandReported IC50
Primary Target (ADAM Family)
TACE (ADAM17)TNF-α release50-100 µM[2]
TACE (ADAM17)IL-6 Receptor (IL-6R) shedding5-10 µM[2]
TACE (ADAM17)p60 TNF Receptor (TNFRI) shedding5-10 µM[2]
TACE (ADAM17)p80 TNF Receptor (TNFRII) shedding25-50 µM[2]
TACE (ADAM17)Constitutive sAPPα release8.09 µM[2]
Off-Target Effects (MMP Family)
General MMPsVariousBroad-spectrum inhibition reported, but specific IC50 values for individual MMPs are not well-documented in public literature.[1][4]

Experimental Protocols & Methodologies

Determining the Inhibitory Profile of this compound via Fluorogenic Substrate Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific MMP using a quenched fluorescent substrate. This type of assay is a standard method for determining inhibitor potency (IC50).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group (fluorophore) and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant, active form of the target MMP (e.g., MMP-1, MMP-9)

  • MMP-specific fluorogenic substrate

  • This compound stock solution (typically in DMSO)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black plates (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in Assay Buffer. It is common to perform a 2-fold serial dilution to cover a wide concentration range (e.g., from 100 µM to 1 nM). Remember to include a vehicle control (DMSO at the same final concentration as the inhibitor wells).

    • Dilute the active MMP enzyme to the desired working concentration in cold Assay Buffer.

    • Dilute the fluorogenic substrate to its working concentration (typically near its Km value) in Assay Buffer.

  • Assay Setup (96-well plate):

    • Enzyme Control: Add Assay Buffer and the MMP enzyme. This well represents 100% enzyme activity.

    • Inhibitor Wells: Add the various dilutions of this compound and the MMP enzyme.

    • Substrate Control: Add Assay Buffer and the substrate, but no enzyme. This well is used to measure background fluorescence.

    • Vehicle Control: Add the highest concentration of DMSO used in the dilutions and the MMP enzyme.

  • Pre-incubation:

    • Add the enzyme to the control and inhibitor wells.

    • Incubate the plate for 15-30 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve with a variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Troubleshooting Guide

Q4: My IC50 value for this compound seems higher/lower than expected. What could be the cause?

  • Solubility Issues: this compound is typically dissolved in DMSO.[4] Poor solubility in aqueous assay buffers can lead to precipitation and an inaccurate effective concentration. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. Gentle warming or sonication of the stock solution may help.[2]

  • Enzyme Activity: The activity of recombinant MMPs can vary between batches and may decrease with improper storage (e.g., repeated freeze-thaw cycles). Always verify the activity of your enzyme stock.

  • Substrate Concentration: The measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate Ki determination.

  • Incubation Time: As a hydroxamate-based inhibitor, TAPI-1's binding to the zinc ion in the MMP active site may be time-dependent. A pre-incubation step of the enzyme with the inhibitor before adding the substrate is crucial for reaching binding equilibrium.

Q5: I am observing unexpected effects on my cells when using this compound. How do I interpret these results?

  • Broad-Spectrum Inhibition: Remember that this compound inhibits TACE and a range of MMPs. An observed cellular effect (e.g., changes in migration, proliferation, or signaling) could be due to the inhibition of any one of these enzymes or a combination thereof. It is difficult to attribute the effect to a single MMP without further experiments using more selective inhibitors or genetic knockdown approaches.

  • Off-Target Effects Beyond Metalloproteinases: Hydroxamate-based inhibitors have been reported to have off-target effects on other metalloenzymes due to their zinc-chelating properties. This can contribute to unexpected biological responses.

  • Cellular Context: The expression profile of MMPs and ADAMs can vary significantly between different cell types and culture conditions. The "off-target" profile of this compound will therefore be highly dependent on the specific proteases expressed by your experimental system.

Q6: How can I design my experiment to differentiate between TACE and MMP inhibition?

  • Use of Selective Inhibitors: The most effective method is to run parallel experiments with more selective inhibitors. For example, use a highly selective TACE inhibitor and a selective inhibitor for the specific MMP you suspect is involved. Comparing the results to those obtained with the broad-spectrum this compound can help parse out the respective contributions of each enzyme.

  • Substrate-Specific Assays: In a cell-based experiment, you can measure the shedding of a known TACE-specific substrate (like TNF-α) and the degradation of an MMP-specific extracellular matrix component (like collagen type I for MMP-1) in parallel.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to specifically knock down TACE or the MMP of interest. If the effect of this compound is lost in the knockdown cells, it suggests that the respective enzyme is a key target.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions setup_plate Plate Setup: Controls & Inhibitor Wells prep_inhibitor->setup_plate prep_enzyme Dilute Active MMP Enzyme prep_enzyme->setup_plate prep_substrate Prepare Fluorogenic Substrate initiate Initiate with Substrate prep_substrate->initiate pre_incubate Pre-incubate Enzyme + Inhibitor setup_plate->pre_incubate pre_incubate->initiate read_plate Kinetic Fluorescent Reading initiate->read_plate calc_velocity Calculate Reaction Velocities (Slopes) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for Determining IC50 of this compound.

Signaling Consequences of Broad-Spectrum MMP Inhibition

G cluster_inhibitor Inhibitor Action cluster_targets Enzymatic Targets cluster_substrates Molecular Substrates cluster_effects Cellular Consequences tapi This compound tace TACE (ADAM17) tapi->tace mmp1 MMP-1 tapi->mmp1 mmp2 MMP-2 tapi->mmp2 mmp9 MMP-9 tapi->mmp9 mmp_other Other MMPs... tapi->mmp_other pro_tnf pro-TNF-α tace->pro_tnf cleaves pro_gf Pro-Growth Factors tace->pro_gf cleaves receptors Membrane Receptors tace->receptors cleaves ecm Extracellular Matrix (e.g., Collagen, Gelatin) mmp1->ecm cleaves mmp2->ecm cleaves mmp9->ecm cleaves mmp_other->pro_gf cleaves mmp_other->ecm cleaves tnf_release Reduced TNF-α Signaling pro_tnf->tnf_release gf_signaling Altered Growth Factor Signaling pro_gf->gf_signaling ecm_remodeling Inhibited ECM Remodeling ecm->ecm_remodeling cell_behavior Changes in Cell Migration & Invasion ecm_remodeling->cell_behavior

Caption: Broad inhibition by TAPI-1 affects multiple pathways.

References

Preventing (S,S)-TAPI-1 precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,S)-TAPI-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17.[1][2] It functions by chelating the zinc ion within the active site of these enzymes, thereby inhibiting their proteolytic activity.[3] This inhibition blocks the shedding of various cell surface proteins, including cytokines and their receptors, such as TNF-α, L-selectin, and the p55 TNF receptor.[1]

Q2: Why is my this compound precipitating in my cell culture medium?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the media may be too high.

  • Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.

  • "Solvent Shock": Rapidly diluting the DMSO stock in the aqueous cell culture medium can cause the compound to crash out of solution.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH can affect the solubility of the compound.[4][5]

  • Media Components: Interactions with salts, proteins, or other components in the cell culture medium can lead to precipitation.[4][5]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with 0.1% or lower being ideal.[4][6] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How should I prepare my this compound stock solution?

A4: this compound is highly soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to a concentration of 10 mM. Gentle warming to 37°C and vortexing can aid in complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a step-by-step approach to address the precipitation of this compound in your cell culture experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the media. 1. High final concentration: The desired concentration of this compound exceeds its solubility in the aqueous media. 2. "Solvent Shock": The rapid change in solvent polarity causes the compound to precipitate. 3. Cold media: Adding the DMSO stock to cold media can decrease solubility.1. Reduce the final concentration: Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a serial dilution method: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free media before adding it to the final volume of complete media. 3. Pre-warm the media: Always use media that has been pre-warmed to 37°C.
Precipitate forms over time in the incubator. 1. Compound instability: this compound may be unstable in the culture conditions over extended periods. 2. Media evaporation: Evaporation can increase the concentration of all components, leading to precipitation. 3. Interaction with media components: The compound may be interacting with salts or proteins in the media.1. Reduce incubation time: If possible, shorten the duration of the experiment. 2. Ensure proper humidification: Maintain proper humidity levels in the incubator to prevent evaporation. 3. Test in different media formulations: If possible, test the solubility of this compound in different types of cell culture media.
Cloudiness or fine particles are observed under the microscope. 1. Micro-precipitation: Small, insoluble particles may not be visible to the naked eye.1. Centrifuge the media: Before adding the media to your cells, centrifuge it at low speed to pellet any precipitate. 2. Filter the media: Use a 0.22 µm syringe filter to remove any precipitate before use. Note that this may also remove some of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

    • Pre-warmed (37°C) serum-free cell culture media

    • Sterile conical tubes

  • Procedure (for a final concentration of 10 µM):

    • Intermediate Dilution (1:10): In a sterile conical tube, add 90 µL of pre-warmed serum-free media. Add 10 µL of the 10 mM this compound stock solution to the media. Gently pipette up and down to mix. This creates a 1 mM intermediate solution.

    • Final Dilution (1:100): In a separate sterile conical tube containing the final volume of pre-warmed complete cell culture media (e.g., 9.9 mL for a final volume of 10 mL), add the 100 µL of the 1 mM intermediate solution.

    • Immediately cap the tube and invert it several times to ensure thorough mixing.

    • Visually inspect the media for any signs of precipitation before adding it to your cells.

Data Presentation

Property Value Reference
Molecular Weight 499.6 g/mol [1]
Solubility in DMSO ≥ 10 mM[1]
Recommended Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)[4][6]
Storage of Stock Solution -20°C or -80°C

Visualizations

Signaling Pathways

TACE_ADAM17_Signaling_Pathway TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE Inhibits Pro_TNF pro-TNF-α (membrane-bound) TACE->Pro_TNF Cleaves Soluble_TNF Soluble TNF-α TACE->Soluble_TNF Releases TNFR TNF Receptor Soluble_TNF->TNFR Binds Downstream Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Downstream Activates

Caption: TACE/ADAM17 Signaling Pathway Inhibition by this compound.

MMP_Signaling_Pathway TAPI1 This compound MMPs Matrix Metalloproteinases (MMPs) TAPI1->MMPs Inhibits ECM Extracellular Matrix (ECM) Components MMPs->ECM Degrades Degradation ECM Degradation MMPs->Degradation Leads to Cell_Processes Cell Migration, Invasion, and Proliferation Degradation->Cell_Processes Enables

Caption: MMP Signaling Pathway Inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start Stock_Prep Prepare 10 mM This compound Stock in DMSO Start->Stock_Prep Intermediate_Dilution Prepare Intermediate Dilution in Serum-Free Media Stock_Prep->Intermediate_Dilution Prewarm_Media Pre-warm Media to 37°C Prewarm_Media->Intermediate_Dilution Final_Dilution Prepare Final Dilution in Complete Media Intermediate_Dilution->Final_Dilution Add_to_Cells Add Medicated Media to Cells Final_Dilution->Add_to_Cells Incubate Incubate and Observe Add_to_Cells->Incubate End End Incubate->End

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting Logic

Caption: A logical guide for troubleshooting this compound precipitation.

References

Technical Support Center: Interpreting (S,S)-TAPI-1 Dose-Response Curve Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curve data for the metalloproteinase inhibitor, (S,S)-TAPI-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (S,S) stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1][2] Its primary mechanism of action involves chelating the zinc ion within the active site of these enzymes, which is essential for their catalytic activity.[3] By inhibiting these proteases, this compound can block the shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α) and epidermal growth factor receptor (EGFR) ligands.[1][4]

Q2: Which signaling pathways are affected by this compound?

This compound primarily impacts signaling pathways regulated by the activity of ADAM17 (also known as TACE) and other MMPs. Key pathways include:

  • EGFR Signaling: ADAM17 is a major sheddase of EGFR ligands such as TGF-α, amphiregulin, and epiregulin.[5][6] By inhibiting ADAM17, this compound can prevent the release of these ligands, thereby downregulating EGFR activation and subsequent downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[7]

  • NF-κB Signaling: The inhibition of TNF-α converting enzyme (TACE) by this compound reduces the shedding of soluble TNF-α.[4] Since TNF-α is a potent activator of the NF-κB signaling pathway, this compound can indirectly suppress NF-κB activation and the expression of its downstream pro-inflammatory target genes.

Q3: What are typical IC50 values for TAPI-1?

The half-maximal inhibitory concentration (IC50) of TAPI-1 can vary depending on the specific enzyme, substrate, and assay conditions. It is important to note that much of the publicly available data does not distinguish between the isomers of TAPI-1. Below is a summary of reported IC50 values for TAPI and related inhibitors against various metalloproteinases.

Target EnzymeInhibitorReported IC50Notes
ADAM17 (TACE)TAPI-1Varies (nM to low µM range)Highly dependent on substrate and assay conditions.
ADAM10GI254023X5.3 nMTAPI-1 is less potent against ADAM10.
MMP-1GI254023X108 nMTAPI-1 is a broad-spectrum MMP inhibitor.
MMP-9GI254023X-TAPI-1 is known to inhibit MMP-9.
MMPs (general)TAPI-220 µMTAPI-2 is a structurally related broad-spectrum inhibitor.[8]

Note: This table provides an approximate range of potencies. Researchers should determine the IC50 of this compound for their specific experimental system.

Q4: How should I prepare and store this compound stock solutions?

For optimal results, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guides

Issue 1: My dose-response curve is flat, showing no inhibition.

  • Potential Cause: Inactive Compound

    • Troubleshooting:

      • Verify the integrity of your this compound stock. Consider purchasing a new lot or from a different supplier.

      • Prepare a fresh stock solution. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Potential Cause: Incorrect Assay Conditions

    • Troubleshooting:

      • Confirm that the enzyme is active. Run a positive control with a known inhibitor of the target metalloproteinase.

      • Check the pH and composition of your assay buffer. Metalloproteinase activity is sensitive to pH and requires divalent cations like Zn²⁺ and Ca²⁺.[3]

      • Ensure the substrate concentration is appropriate (typically at or below the Km value) for competitive inhibition.

  • Potential Cause: Insufficient Compound Concentration

    • Troubleshooting:

      • Extend the concentration range of this compound in your experiment. You may not be reaching concentrations high enough to see inhibition.

Issue 2: The dose-response curve is steep (high Hill slope).

  • Potential Cause: Stoichiometric Inhibition

    • Troubleshooting:

      • This can occur if the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd).

      • Try reducing the enzyme concentration in your assay and re-run the dose-response curve. If the IC50 value decreases with lower enzyme concentration, this suggests stoichiometric inhibition.[9]

  • Potential Cause: Compound Aggregation

    • Troubleshooting:

      • At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[10]

      • Include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration) in your assay buffer to disrupt potential aggregates.

      • Visually inspect your stock and working solutions for any signs of precipitation.

Issue 3: The dose-response curve is biphasic (U-shaped or inverted U-shaped).

  • Potential Cause: Off-Target Effects or Complex Mechanism

    • Troubleshooting:

      • Biphasic curves can indicate that the inhibitor has multiple targets or complex binding mechanisms.[3][7][11] At different concentrations, it may be inhibiting or activating different enzymes or pathways that have opposing effects on the measured response.

      • Consider using more specific inhibitors for your target of interest to confirm the primary effect.

      • Analyze your data using a biphasic dose-response model to better characterize the stimulatory and inhibitory phases.[7]

  • Potential Cause: Assay Artifacts

    • Troubleshooting:

      • At high concentrations, the compound might interfere with the assay detection method (e.g., fluorescence quenching or enhancement).

      • Run a control experiment without the enzyme to assess the effect of this compound on the assay signal itself.

Issue 4: High variability between replicate experiments.

  • Potential Cause: Inconsistent Experimental Technique

    • Troubleshooting:

      • Ensure accurate and consistent pipetting, especially during serial dilutions.

      • Thoroughly mix all solutions before dispensing.

      • Use a multichannel pipette for adding reagents to minimize timing differences between wells.

  • Potential Cause: Cell-Based Assay Issues

    • Troubleshooting:

      • Ensure uniform cell seeding density across all wells.

      • Use cells within a consistent passage number range.

      • Monitor cell health and morphology throughout the experiment.

  • Potential Cause: Edge Effects

    • Troubleshooting:

      • Avoid using the outer wells of the plate for critical data points as they are more susceptible to evaporation.

      • Fill the outer wells with sterile buffer or media to create a humidity barrier.

Experimental Protocols

Protocol 1: Fluorogenic MMP/ADAM17 Activity Assay

This protocol provides a general framework for determining the IC50 of this compound using a fluorogenic peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Enzyme Solution: Dilute recombinant human ADAM17 or the MMP of interest in Assay Buffer to the desired working concentration.

    • Substrate Solution: Reconstitute a fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂) in DMSO and then dilute in Assay Buffer to the final working concentration (typically near the Km value).

    • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure:

    • Add 50 µL of the this compound dilutions or vehicle control to the wells of a black 96-well plate.

    • Add 25 µL of the Enzyme Solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the Substrate Solution to each well.

    • Immediately begin kinetic measurement of fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/405 nm). Read every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Membrane Membrane ADAM17 ADAM17/TACE soluble_TNFa Soluble TNF-α ADAM17->soluble_TNFa Cleavage soluble_EGFR_Ligand Soluble EGFR Ligand ADAM17->soluble_EGFR_Ligand Cleavage pro_TNFa pro-TNF-α pro_TNFa->ADAM17 EGFR_Ligand pro-EGFR Ligand EGFR_Ligand->ADAM17 EGFR EGFR EGFR_Pathway EGFR Signaling (MAPK, PI3K/Akt) EGFR->EGFR_Pathway Activates TAPI1 This compound TAPI1->ADAM17 Inhibits NFkB_Pathway NF-κB Pathway soluble_TNFa->NFkB_Pathway Activates soluble_EGFR_Ligand->EGFR Activates

Caption: Inhibition of ADAM17/TACE by this compound blocks the shedding of TNF-α and EGFR ligands, thereby inhibiting downstream signaling pathways.

Troubleshooting_Workflow start Start: Unexpected Dose-Response Curve check_curve_shape What is the curve shape? start->check_curve_shape flat_curve Flat Curve (No Inhibition) check_curve_shape->flat_curve Flat steep_curve Steep Curve check_curve_shape->steep_curve Steep biphasic_curve Biphasic Curve check_curve_shape->biphasic_curve Biphasic check_compound Check compound activity & concentration range flat_curve->check_compound check_assay Verify assay conditions (enzyme, buffer) flat_curve->check_assay reduce_enzyme Reduce enzyme concentration steep_curve->reduce_enzyme check_aggregation Test with detergent steep_curve->check_aggregation investigate_off_target Investigate off-target effects biphasic_curve->investigate_off_target check_artifact Control for assay interference biphasic_curve->check_artifact

Caption: A logical workflow for troubleshooting common issues encountered with this compound dose-response curves.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate add_enzyme Add Enzyme & Incubate prep_reagents->add_enzyme prep_inhibitor Create this compound Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to 96-well Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity normalize Normalize to Vehicle Control calc_velocity->normalize plot_curve Plot % Inhibition vs. log[Inhibitor] normalize->plot_curve fit_ic50 Fit Curve & Determine IC50 plot_curve->fit_ic50

Caption: A standardized experimental workflow for generating a dose-response curve and determining the IC50 value for this compound.

References

Long-term stability of (S,S)-TAPI-1 frozen aliquots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen aliquots of (S,S)-TAPI-1, a potent inhibitor of TACE (TNF-α converting enzyme/ADAM17) and other matrix metalloproteinases (MMPs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing frozen aliquots of this compound?

A1: To ensure the long-term stability and performance of this compound, it is critical to follow proper reconstitution and aliquoting procedures. Repeated freeze-thaw cycles can degrade the compound and should be avoided.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced inhibitory activity in experiments 1. Improper storage of stock solution.2. Multiple freeze-thaw cycles.3. Incorrect solvent or solvent quality.1. Ensure aliquots are stored at the recommended temperature (-20°C or -80°C).2. Prepare single-use aliquots to avoid repeated freezing and thawing.[4]3. Use fresh, high-purity DMSO for reconstitution.[3]
Precipitate formation in the stock solution upon thawing 1. The compound may have come out of solution during freezing.2. The concentration may be too high for the solvent at low temperatures.1. Gently warm the vial to 37°C for 10 minutes and vortex or sonicate to redissolve the compound.[5]2. If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results 1. Degradation of this compound due to improper storage.2. Variability in the volume of aliquots.1. Use a fresh aliquot for each experiment.2. Ensure accurate and consistent pipetting when preparing aliquots.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

Objective: To prepare a concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1][3]

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]

Protocol 2: Aliquoting and Storage of this compound Stock Solution

Objective: To prepare single-use aliquots to maintain the stability of the stock solution.

Materials:

  • Reconstituted this compound stock solution

  • Sterile, low-retention polypropylene microcentrifuge tubes

Procedure:

  • Based on the typical amount needed for your experiments, dispense small, single-use volumes of the stock solution into sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at the recommended temperature as outlined in the stability data below.

Stability of this compound

Powder Form
Storage TemperatureShelf Life
-20°CUp to 3 years[3]
In Solvent (DMSO)
Storage TemperatureShelf Life
-80°C6 months to 1 year[3][4][5]
-20°CUp to 1 month[3][4][5]

Visual Guides

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use reconstitute Reconstitute this compound in fresh DMSO aliquot Aliquot into single-use tubes reconstitute->aliquot store_neg20 Store at -20°C (Short-term, ≤1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (Long-term, ≥6 months) aliquot->store_neg80 Long-term thaw Thaw a single aliquot store_neg20->thaw store_neg80->thaw experiment Use in experiment thaw->experiment

Caption: Recommended workflow for handling and storing this compound.

signaling_pathway Mechanism of Action of this compound TACE TACE / ADAM17 Soluble_TNF Soluble TNF-α (Released) TACE->Soluble_TNF Cleavage Pro_TNF Pro-TNF-α (Membrane-bound) Pro_TNF->TACE Substrate TAPI1 This compound TAPI1->TACE Inhibition

References

(S,S)-TAPI-1 activity loss in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a loss of (S,S)-TAPI-1 activity in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). It is a structural analog of TAPI-0 with greater stability. TACE is a metalloproteinase responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory responses and other cellular processes.

Q2: I'm observing a decrease in the inhibitory effect of this compound in my cell culture experiments that last for several days. What is the likely cause?

A2: The most probable cause for the loss of this compound activity in long-term cell culture experiments is its chemical instability in the culture medium, particularly if the medium is supplemented with serum. This compound contains a hydroxamic acid functional group, which is known to be susceptible to hydrolysis by esterases. Fetal Bovine Serum (FBS) and other animal sera are known to contain various esterases that can degrade hydroxamic acid-based inhibitors. This degradation leads to a reduction in the effective concentration of the active inhibitor over time.

Q3: How can I minimize the loss of this compound activity in my long-term experiments?

A3: To minimize the loss of activity, consider the following strategies:

  • Replenish this compound: In long-term experiments, it is advisable to perform partial media changes with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a sufficient effective concentration.

  • Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions, this will significantly reduce the concentration of esterases and improve the stability of this compound.

  • Heat-Inactivate Serum: While standard heat inactivation of serum (typically at 56°C for 30 minutes) is primarily for complement inactivation, it may partially reduce some esterase activity. However, it is unlikely to eliminate all esterase activity.

  • Consider Esterase Inhibitors: The addition of a broad-spectrum esterase inhibitor cocktail to the cell culture medium could help to preserve the integrity of this compound. However, the potential off-target effects of these inhibitors on your cells must be carefully evaluated.

Q4: What is the recommended storage and handling for this compound?

A4: Proper storage and handling are critical for maintaining the potency of this compound. Please refer to the manufacturer's instructions for specific details. General recommendations are provided in the table below.

Data Presentation

Table 1: General Properties and Storage of this compound
PropertyValue
Molecular Formula C₂₆H₃₇N₅O₅
Molecular Weight 499.60 g/mol
Appearance Solid
Purity ≥95%
Storage of Solid Store at -20°C
Stock Solution Solvent DMSO
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Table 2: Factors Influencing this compound Stability in Solution
FactorImpact on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Prepare fresh working solutions and keep them on ice. For long-term experiments, replenish the compound regularly.
pH Stability can be pH-dependent.Maintain a stable pH in your experimental setup.
Serum (Esterases) Significant decrease in stability due to enzymatic hydrolysis.Use serum-free/low-serum media if possible, or replenish the compound frequently.
Aqueous Solution Prone to hydrolysis over time.Prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guide: Loss of this compound Activity

This guide provides a systematic approach to troubleshooting the loss of this compound activity in your experiments.

Issue: Reduced or complete loss of inhibitory effect of this compound in a long-term experiment.

Troubleshooting_Workflow Troubleshooting this compound Activity Loss start Start: Loss of this compound Activity Observed check_storage 1. Verify Proper Storage and Handling of this compound Stock Solution start->check_storage prepare_fresh 2. Prepare Fresh Working Solution from Stock check_storage->prepare_fresh serum_presence 3. Is Serum Present in the Culture Medium? prepare_fresh->serum_presence serum_yes Yes serum_presence->serum_yes Yes serum_no No serum_presence->serum_no No replenish 4a. Replenish this compound Every 24-48 Hours serum_yes->replenish serum_free 4b. Consider Serum-Free or Low-Serum Medium serum_yes->serum_free other_factors Consider Other Factors: - Cell density - pH changes in media - Interaction with other compounds serum_no->other_factors stability_assay 5. Perform a Stability Assay (See Protocol Below) replenish->stability_assay serum_free->stability_assay confirm_degradation 6. Confirm Degradation in Your System stability_assay->confirm_degradation optimize_protocol 7. Optimize Experimental Protocol (e.g., shorter duration, higher initial concentration) confirm_degradation->optimize_protocol contact_support 8. Contact Technical Support for Further Assistance optimize_protocol->contact_support other_factors->stability_assay TACE_Signaling_Pathway TACE (ADAM17) Signaling Pathway cluster_membrane Cell Membrane Pro_TNF Pro-TNF-α Soluble_TNF Soluble TNF-α Pro_TNF->Soluble_TNF TACE TACE (ADAM17) TACE->Pro_TNF Cleaves EGFR_Ligand Pro-EGFR Ligand (e.g., TGF-α) TACE->EGFR_Ligand Cleaves Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand->Soluble_EGFR_Ligand SS_TAPI_1 This compound SS_TAPI_1->TACE Inhibits TNF_Receptor TNF Receptor Soluble_TNF->TNF_Receptor Binds Inflammation Inflammation TNF_Receptor->Inflammation Activates EGFR EGFR Soluble_EGFR_Ligand->EGFR Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates Experimental_Workflow Experimental Workflow for Assessing this compound Stability prep_solution 1. Prepare this compound in Cell Culture Medium aliquot 2. Aliquot for Time Points (0, 6, 12, 24, 48, 72h) prep_solution->aliquot incubate 3. Incubate at 37°C aliquot->incubate freeze 4. Freeze Samples at Each Time Point incubate->freeze analysis 5. Analyze Samples freeze->analysis hplc HPLC Analysis: Measure Peak Area analysis->hplc Preferred activity_assay TACE Activity Assay: Measure % Inhibition analysis->activity_assay Alternative data_analysis 6. Plot Data and Determine Half-Life hplc->data_analysis activity_assay->data_analysis conclusion 7. Conclusion on Stability data_analysis->conclusion

Troubleshooting high background in (S,S)-TAPI-1 western blot

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during Western blot analysis involving the TACE/ADAM17 inhibitor, (S,S)-TAPI-1.

Troubleshooting Guide: High Background

High background on a Western blot can obscure specific bands and make data interpretation difficult. This section addresses common causes and solutions for high background in experiments utilizing this compound.

Q1: I'm observing a uniform, high background across my entire membrane after probing for TACE/ADAM17. What is the likely cause?

A uniform high background is typically a systemic issue related to non-specific antibody binding. The most common culprits are:

  • Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.

  • Antibody Concentration Too High: Excessive concentrations of either the primary or secondary antibody can lead to widespread, non-specific binding.[1][2][3]

  • Inadequate Washing: Insufficient wash steps may not effectively remove unbound antibodies, leading to a persistent background signal.[2][3]

Solution: Systematically optimize your protocol. Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, especially for phosphorylated targets).[2][4] Titrate your primary and secondary antibodies by performing a dilution series to find the optimal concentration that provides a strong specific signal with low background.[2][5] Finally, increase the number and duration of your wash steps (e.g., from three 5-minute washes to four 10-minute washes) to more effectively remove unbound antibodies.[2]

Q2: Could the this compound inhibitor itself be causing the high background?

While it is uncommon for the inhibitor itself to directly cause high background, its biological activity can have indirect effects. This compound inhibits TACE/ADAM17, which may alter the levels or localization of various cell surface proteins. This could potentially expose new epitopes or alter the protein environment, leading to unexpected antibody binding.

Solution: To determine if the inhibitor is a factor, include the proper controls in your experiment:

  • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the this compound at the same final concentration used in your experimental samples.

  • Untreated Control: A sample from cells that have not been treated with the vehicle or the inhibitor.

  • Secondary Antibody-Only Control: Incubate a lane with only the secondary antibody to ensure it is not the source of non-specific binding.[4]

If the high background is present only in the this compound treated lanes, further optimization of blocking and antibody concentrations for this specific experimental condition is necessary.

Q3: My blot has a speckled or blotchy background with dark spots. What causes this?

A speckled or blotchy background is often due to particulates or aggregates in your reagents or improper membrane handling.

  • Aggregated Antibodies: Antibodies, particularly the secondary antibody, can form aggregates during storage which then bind to the membrane and create spots.[6]

  • Contaminated Buffers: Particulates in blocking or wash buffers can settle on the membrane.[7]

  • Improper Membrane Handling: Allowing the membrane to dry out at any point can cause irreversible, high background. Touching the membrane with bare hands or dirty forceps can also leave contaminants.[2][8]

Solution: Centrifuge your primary and secondary antibody vials for a few minutes at high speed before use to pellet any aggregates, then pipette the antibody from the supernatant.[1] Filter your buffers to remove any particulates.[7] Always handle the membrane carefully with clean forceps and ensure it remains fully submerged and hydrated during all incubation and washing steps.[8]

Quantitative Data Summary

Optimizing concentrations and incubation times is critical for achieving a high signal-to-noise ratio. Use the following table as a starting point for your experiments.

ParameterRecommended Starting RangeKey Optimization Tip
Protein Load 20-50 µg of total lysate per laneFor low abundance targets, consider enriching the protein fraction of interest (e.g., membrane proteins).[9][10]
Blocking 1-2 hours at Room Temp (RT) or overnight at 4°CIf using a phospho-specific antibody, use BSA instead of non-fat milk to avoid cross-reactivity.[4]
Primary Antibody 1:500 – 1:2000 dilution; incubate 1-2 hr at RT or overnight at 4°CPerform a dilution series (e.g., 1:250, 1:500, 1:1000, 1:2000) to determine the optimal concentration.[5][11]
Secondary Antibody 1:5000 – 1:20,000 dilution; incubate 1 hr at RTHigher dilutions can significantly reduce background. Ensure the secondary recognizes the primary's host species.[12]
Washing Steps 3 to 5 washes of 5-15 minutes eachIncreasing the number and duration of washes is a simple way to decrease background.[2]
Chemiluminescent Substrate Incubate for 1-5 minutes as per manufacturer's instructionsUse a substrate with sensitivity appropriate for your target's abundance to avoid signal saturation.

Diagrams

G start High Background Observed q1 What is the background pattern? start->q1 uniform Uniform / Hazy q1->uniform Uniform splotchy Splotchy / Speckled q1->splotchy Splotchy cause1 Potential Causes: - Insufficient Blocking - Antibody [ ] Too High - Inadequate Washing - Overexposure uniform->cause1 cause2 Potential Causes: - Antibody/Buffer Aggregates - Contaminated Buffers/Trays - Membrane Dried Out - Improper Handling splotchy->cause2 sol1 Solutions: - Increase blocking time/concentration - Titrate antibody dilutions - Increase wash duration/volume - Reduce exposure time cause1->sol1 sol2 Solutions: - Centrifuge antibodies before use - Filter buffers - Keep membrane wet - Use clean equipment cause2->sol2 G TACE TACE (ADAM17) sTNF Soluble TNF-α (Released) TACE:f0->sTNF:f0 Cleavage proTNF pro-TNF-α (Membrane-Bound Precursor) proTNF:f0->TACE:f0 Substrate TAPI1 This compound TAPI1->TACE:f0 Inhibition

References

Validation & Comparative

A Comparative Guide to (S,S)-TAPI-1 and TAPI-2: Efficacy in Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. (S,S)-TAPI-1 and TAPI-2 are two widely utilized broad-spectrum inhibitors of metalloproteinases, a class of enzymes implicated in a myriad of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. Both compounds are hydroxamate-based inhibitors that target the zinc-dependent active site of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular emphasis on Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This guide provides a comparative overview of their efficacy, supported by available experimental data, to aid researchers in selecting the optimal inhibitor for their specific experimental needs.

Quantitative Efficacy Comparison

Table 1: Inhibitory Activity of this compound

TargetAssay TypeReported IC50/KiReference
TACE (ADAM17)Constitutive sAPPα release in TACE-overexpressing cellsIC50 = 0.92 µM[1]
TACE (ADAM17)Muscarinic acetylcholine receptor M3-stimulated sAPPα releaseIC50 = 3.61 µM[1]
TACE (ADAM17)Constitutive sAPPα release in non-TACE-overexpressing cellsIC50 = 8.09 µM[1]
MMPsGeneral InhibitionNot specified[1]

Table 2: Inhibitory Activity of TAPI-2

TargetAssay TypeReported IC50/KiReference
TACE (ADAM17)Enzymatic AssayKi = 120 nM
MMPs (general)Enzymatic AssayIC50 = 20 µM[2]
Meprin α subunitEnzymatic AssayIC50 = 1.5 ± 0.27 nM[2]
Meprin β subunitEnzymatic AssayIC50 = 20 ± 10 µM[2]
Phorbol-12-myristate-13-acetate (PMA)-induced shedding of cell surface proteins (e.g., TGF-α, β-amyloid precursor protein)Cell-based assayIC50 = 10 µM[3]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and TAPI-2 is the inhibition of TACE (ADAM17), a key sheddase that cleaves and releases the extracellular domains of various transmembrane proteins. This shedding event is a critical step in multiple signaling pathways.

TACE_Signaling_Pathway TACE-Mediated Substrate Shedding and Downstream Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors TACE TACE (ADAM17) Substrate Transmembrane Substrate (e.g., pro-TNF-α, EGFR ligands) TACE->Substrate Cleavage Soluble_Ectodomain Soluble Ectodomain (e.g., TNF-α, soluble EGFR ligand) Substrate->Soluble_Ectodomain Release Receptor Receptor Soluble_Ectodomain->Receptor Binding TAPI1 This compound TAPI1->TACE TAPI2 TAPI-2 TAPI2->TACE Signaling Downstream Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling

TACE signaling pathway and points of inhibition.

The diagram above illustrates the central role of TACE in releasing soluble signaling molecules from the cell surface. Both this compound and TAPI-2 act by directly inhibiting the enzymatic activity of TACE, thereby preventing the cleavage of its substrates and the subsequent activation of downstream signaling pathways.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

In Vitro TACE Activity Assay (Fluorogenic Substrate-Based)

This assay measures the direct inhibitory effect of the compounds on purified TACE enzyme.

1. Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35

  • This compound and TAPI-2 stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Protocol:

  • Prepare serial dilutions of this compound and TAPI-2 in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitors or vehicle (DMSO in Assay Buffer) to respective wells.

  • Add 25 µL of recombinant TACE solution (e.g., 10 ng/µL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate (e.g., 10 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Shedding Assay

This assay measures the ability of the inhibitors to block the shedding of a TACE substrate from the surface of cultured cells.

1. Materials:

  • A cell line that expresses a TACE substrate (e.g., HEK293 cells stably expressing alkaline phosphatase-tagged TGF-α).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phorbol-12-myristate-13-acetate (PMA) to stimulate shedding.

  • This compound and TAPI-2 stock solutions (in DMSO).

  • Assay medium (e.g., serum-free DMEM).

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).

  • 96-well cell culture plates.

  • Spectrophotometer.

2. Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound, TAPI-2, or vehicle control in assay medium for 1 hour at 37°C.

  • Stimulate shedding by adding PMA (e.g., 100 nM final concentration) to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Carefully collect the conditioned medium from each well.

  • To measure the amount of shed substrate, transfer the conditioned medium to a new 96-well plate.

  • Add the alkaline phosphatase substrate (pNPP) solution to each well.

  • Incubate at room temperature until a yellow color develops.

  • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculate the percent inhibition of shedding for each inhibitor concentration relative to the PMA-stimulated vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

(S,S)-TAPI-1 versus broad-spectrum MMP inhibitors like Marimastat

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers

Introduction

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are two families of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling and the processing of cell surface proteins. Their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and cardiovascular diseases, making them attractive therapeutic targets.[1][2] The development of inhibitors for these enzymes has followed a trajectory from broad-spectrum agents to more selective compounds.

This guide provides a comparative analysis of Marimastat, a well-known broad-spectrum MMP inhibitor (MMPI), and (S,S)-TAPI-1, a more targeted inhibitor primarily known for its activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[3][4] We will examine their selectivity, potency, and the experimental data supporting their use, providing researchers with a clear guide to selecting the appropriate tool for their studies.

Mechanism of Action: A Shared Foundation

Both Marimastat and TAPI-1 belong to the class of hydroxamate-based inhibitors. Their mechanism of action relies on a hydroxamic acid moiety (-CONHOH) that mimics a peptide bond in the natural substrate of the metalloproteinase. This group potently chelates the catalytic zinc ion (Zn²⁺) in the enzyme's active site, competitively and reversibly blocking its proteolytic activity.[5][6]

cluster_MMP MMP Active Site MMP_ MMP_ pocket Substrate-Binding Pocket Zinc Catalytic Zn²⁺ Ion Inhibitor Hydroxamate Inhibitor (e.g., Marimastat, TAPI-1) Inhibitor->Zinc Hydroxamate group chelates Zinc MMP_pocket MMP_pocket MMP_pocket->Inhibitor

Caption: General mechanism of hydroxamate-based MMP/ADAM inhibitors.

Comparative Analysis: Selectivity and Potency

The primary distinction between Marimastat and this compound lies in their selectivity profiles. Marimastat was designed to inhibit a wide range of MMPs, while TAPI-1 shows preferential inhibition of TACE/ADAM17.[3][7] This difference has profound implications for their utility in research and their clinical potential.

Data Presentation: Inhibitor Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Marimastat and TAPI-1 against various metalloproteinases. Lower values indicate higher potency.

Target ProteaseMarimastat IC₅₀ (nM)This compound IC₅₀ (µM)Primary Function of Target
MMP-1 (Collagenase-1)5[8][9][10]-Interstitial collagen degradation
MMP-2 (Gelatinase-A)6[8][9][10]-Type IV collagen (basement membrane) degradation
MMP-7 (Matrilysin-1)13[8][9][10]-Broad substrate specificity, activates other MMPs
MMP-9 (Gelatinase-B)3[8][9][10]-Type IV collagen degradation, inflammation
MMP-14 (MT1-MMP)9[8][9][10]-Membrane-anchored, activates pro-MMP-2
ADAM17 (TACE)-0.92 (in TACE-overexpressing cells)[4]Shedding of TNF-α, EGFR ligands, etc.[11]

Note: Data for this compound against individual MMPs is not as widely published, reflecting its primary use as a TACE inhibitor. The reported IC₅₀ for TAPI-1 is for its functional effect on amyloid precursor protein (APP) shedding, a known TACE-dependent process.[4]

Clinical and Preclinical Findings

Marimastat: The Broad-Spectrum Approach

Marimastat was one of the first orally bioavailable MMPIs to enter extensive clinical trials for various cancers, including pancreatic, lung, and gastric cancers.[3][12][13]

  • Preclinical Promise : In animal models, Marimastat effectively impaired tumor progression and metastasis.[3]

  • Clinical Reality : Despite preclinical success, Phase III trials were largely disappointing.[14] While a modest survival benefit was seen in some gastric cancer patients, the overall impact on survival was limited.[13] A major challenge was the dose-limiting toxicity, primarily a debilitating musculoskeletal syndrome (joint and muscle pain) reported in up to 60% of patients.[3] This toxicity is believed to result from the non-selective inhibition of various MMPs that play roles in normal tissue homeostasis.[15]

This compound: A Targeted Research Tool

This compound and its isomers are primarily used as research tools to investigate the specific roles of TACE/ADAM17.[4][16]

  • Preclinical Research : TAPI-1 has been instrumental in elucidating the function of TACE in inflammation and cancer. Studies show it effectively blocks the shedding of TACE substrates like TNF-α and its receptors from immune cells.[7][16] By inhibiting TACE, TAPI-1 can attenuate downstream signaling pathways, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cell proliferation.[11][16] Its use has helped establish TACE as a key driver in processes like metastasis and drug resistance.[11][17]

Signaling Pathways and Inhibitor Intervention

The differing selectivity of these inhibitors means they intervene at distinct points in cellular signaling and tissue remodeling.

Marimastat: Broad Inhibition of ECM Degradation

Marimastat's broad activity inhibits multiple MMPs responsible for degrading the extracellular matrix, a key process in tumor invasion and angiogenesis.

cluster_result Tumor Tumor Cell MMPs MMP-1, -2, -9, -14, etc. Tumor->MMPs Secretes ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) MMPs->ECM Degrades ECM->Tumor Provides barrier to invasion Invasion Tumor Invasion & Angiogenesis Marimastat Marimastat Marimastat->MMPs Inhibits

Caption: Marimastat broadly blocks MMP-mediated degradation of the ECM.
This compound: Specific Inhibition of TACE/ADAM17 Shedding

This compound specifically targets TACE, preventing the release of soluble signaling molecules like TNF-α from the cell surface.

cluster_cell Cell Membrane proTNF Membrane-bound pro-TNF-α sTNF Soluble TNF-α (Released) proTNF->sTNF Release TACE TACE (ADAM17) TACE->proTNF Cleaves ('Sheds') TAPI1 This compound TAPI1->TACE Inhibits Inflammation Pro-inflammatory Signaling sTNF->Inflammation Activates

Caption: this compound inhibits TACE-mediated shedding of pro-TNF-α.

Experimental Protocols

Fluorogenic MMP/ADAM Inhibition Assay

This protocol is a standard method for determining the IC₅₀ of an inhibitor against a purified enzyme.

  • Objective : To measure the ability of a compound to inhibit the proteolytic activity of a recombinant metalloproteinase.

  • Principle : A quenched fluorescent substrate is used. When cleaved by the active enzyme, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

  • Materials :

    • Recombinant human MMP or ADAM enzyme.

    • MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[8]

    • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[8]

    • Test inhibitor (this compound or Marimastat) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare serial dilutions of the inhibitor in MMP Assay Buffer. Keep the final DMSO concentration below 1%.

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

    • In the 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted inhibitor (or DMSO for control), and 25 µL of the activated enzyme solution.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure fluorescence intensity (e.g., λex = 320 nm / λem = 405 nm) kinetically for 30-60 minutes at 37°C.[8]

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based TNF-α Release Assay

This protocol assesses the inhibitor's ability to block TACE activity in a cellular context.

  • Objective : To measure the inhibition of TACE-mediated TNF-α shedding from monocytic cells.

  • Principle : Cells are stimulated to produce membrane-bound pro-TNF-α, which is then shed by TACE. The amount of soluble TNF-α released into the supernatant is quantified by ELISA.

  • Materials :

    • Human monocytic cell line (e.g., THP-1).

    • RPMI-1640 media with 10% FBS.

    • Lipopolysaccharide (LPS) for stimulation.

    • This compound dissolved in DMSO.

    • Human TNF-α ELISA kit.

  • Procedure :

    • Seed THP-1 cells in a 96-well plate at a density of 2x10⁵ cells/well and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) if required by the specific protocol.

    • Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α expression and shedding.

    • Incubate for 4-6 hours at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s protocol.

    • Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

The comparison between Marimastat and this compound highlights a critical lesson in drug development and chemical biology: the importance of selectivity.

  • Marimastat serves as a prototype of a potent, broad-spectrum MMP inhibitor. Its clinical failures, largely due to on-target but non-selective toxicity, underscore the risks of inhibiting an entire enzyme family with diverse physiological roles.[3][15] It remains a useful tool for studies where pan-MMP inhibition is desired, but its clinical applicability is limited.

  • This compound represents a more targeted approach, primarily used to probe the function of a single enzyme, TACE/ADAM17. Its value lies in its ability to dissect specific signaling pathways, such as those driven by TNF-α or EGFR ligands, without the confounding effects of broad MMP inhibition.[4][7][16]

For researchers, the choice is clear: if the goal is to study the general effects of ECM degradation or broad metalloproteinase activity, Marimastat is a relevant, albeit clinically challenging, compound. However, to investigate the specific roles of TACE/ADAM17 in inflammation, cancer signaling, or protein shedding, this compound is the more precise and appropriate chemical tool.

References

A Comparative Guide to the Selectivity of TAPI-1 and Other ADAM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metalloproteinase inhibitor TAPI-1, with a focus on its selectivity against a panel of A Disintegrin and Metalloproteinases (ADAMs). Due to the limited publicly available data specifically profiling the (S,S)-TAPI-1 enantiomer, this guide will focus on the broader data available for TAPI-1 and its close analog, TAPI-2. We will compare their performance with other well-characterized ADAM inhibitors, providing a framework for selecting the appropriate tool compound for research in areas such as oncology, inflammation, and neurodegenerative diseases.

Introduction to ADAMs and Their Inhibition

The ADAM family of metalloproteinases plays a crucial role in various physiological and pathological processes through the shedding of cell surface proteins, including growth factors, cytokines, and their receptors. Dysregulation of ADAM activity is implicated in numerous diseases, making them attractive therapeutic targets. Key members of this family include ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). The development of selective inhibitors is critical to dissect the specific roles of individual ADAMs and to minimize off-target effects in therapeutic applications.

Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity (IC50 and Ki values) of TAPI-1, TAPI-2, and other reference compounds against a panel of ADAMs and selected Matrix Metalloproteinases (MMPs). This data is compiled from various published studies and provides a basis for comparing their selectivity.

Disclaimer: Direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions, such as substrate and enzyme concentrations, and assay formats.

Table 1: Comparative Inhibitory Activity of Selected ADAM Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
TAPI-1 ADAM17 (TACE)128.0 ± 0.9-[1]
ADAM17 (shedding)8090-[2]
TAPI-2 ADAM8-10000[3]
ADAM10-3000[3]
ADAM12-100000[3]
ADAM17 (TACE)-120[3]
GI254023X ADAM105.3-[4][5][6]
ADAM17 (TACE)541-[6]
MMP92.5-[4]
Marimastat ADAM17 (TACE)3.8-[7]
MMP15-[7][8]
MMP26-[7][8]
MMP713-[8]
MMP93-[8]
MMP149-[8]
TIMP-3 ADAM17 (TACE)-3.61
ADAMTS-4-1.24
ADAMTS-5-1.91

Note on this compound: While this compound is commercially available, specific inhibitory data profiling its activity against a panel of ADAMs is not readily found in the public domain. TAPI-1 is a broad-spectrum metalloproteinase inhibitor, and it is anticipated that its enantiomers may exhibit differential selectivity. Researchers are encouraged to perform their own selectivity profiling to determine the specific characteristics of this compound for their experimental system.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for the characterization of ADAM inhibitors. A widely used method is the in vitro enzyme inhibition assay using a fluorogenic substrate.

Protocol: In Vitro ADAM Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific ADAM enzyme.

Materials:

  • Recombinant human ADAM enzyme (e.g., ADAM10, ADAM17)

  • Fluorogenic ADAM substrate (e.g., based on the cleavage sequence of a known ADAM substrate like TNF-α)

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Brij-35

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant ADAM enzyme to the desired working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer. The final substrate concentration is typically at or below its Km value.

    • Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or solvent control)

      • Recombinant ADAM enzyme

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the increase in fluorescence over time (kinetic read). The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a candidate inhibitor against a panel of metalloproteinases.

G cluster_0 Inhibitor Selectivity Profiling Workflow A Candidate Inhibitor (e.g., this compound) B Primary Screen: Inhibition of Target ADAM (e.g., ADAM17) A->B C Determine IC50 for Primary Target B->C D Secondary Screen: Panel of Related ADAMs (ADAM8, 10, 12, etc.) C->D E Determine IC50 for Off-Target ADAMs D->E F Tertiary Screen: Panel of Unrelated Proteases (e.g., MMPs, Caspases) E->F G Determine IC50 for Other Proteases F->G H Data Analysis: Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) G->H I Selectivity Profile Generation H->I

Caption: Workflow for determining the selectivity profile of a metalloproteinase inhibitor.

Signaling Pathway Involvement of ADAM10 and ADAM17

ADAM10 and ADAM17 are key sheddases that regulate multiple signaling pathways by cleaving and releasing the ectodomains of a wide range of transmembrane proteins. The diagram below illustrates their central role in processes like growth factor signaling and inflammation.

G cluster_0 ADAM-mediated Signaling Pathways cluster_1 Substrates cluster_2 Downstream Effects ADAM10 ADAM10 Notch Notch Receptor ADAM10->Notch Cleavage EGFR_L EGFR Ligands (e.g., HB-EGF, TGF-α) ADAM10->EGFR_L ADAM17 ADAM17 (TACE) ADAM17->Notch ADAM17->EGFR_L Shedding TNFR TNF Receptor ADAM17->TNFR Shedding TNFa pro-TNF-α ADAM17->TNFa Cleavage Notch_Sig Notch Signaling (Cell Fate, Development) Notch->Notch_Sig EGFR_Sig EGFR Signaling (Proliferation, Survival) EGFR_L->EGFR_Sig TNF_Sig TNF-α Signaling (Inflammation, Apoptosis) TNFa->TNF_Sig

References

The Inactive Enantiomer of (S,S)-TAPI-1: A Validated Negative Control for TACE Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the role of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, the use of precise molecular tools is paramount. The active inhibitor, (S,S)-TAPI-1, is a potent inhibitor of TACE and other metalloproteinases. To ensure the specificity of experimental findings, a reliable negative control is essential. The (R,R)-enantiomer of TAPI-1 serves as this crucial control, demonstrating significantly diminished or no inhibitory activity against TACE. This guide provides a comparative analysis of these enantiomers, supported by experimental data and detailed protocols, to aid researchers in designing robust and well-controlled experiments.

Comparative Analysis of TAPI-1 Enantiomers

The stereochemistry of a molecule is critical to its biological activity. In the case of TAPI-1, the (S,S) configuration is the active form that effectively binds to the active site of TACE and inhibits its enzymatic activity. In contrast, the (R,R) enantiomer, due to its different three-dimensional arrangement, does not fit correctly into the enzyme's active site, rendering it largely inactive. This stark difference in activity makes (R,R)-TAPI-1 an ideal negative control to differentiate TACE-specific effects from off-target or non-specific interactions in cellular and biochemical assays.

Quantitative Data Summary

To illustrate the inhibitory potential of the active enantiomer, the following table summarizes the reported IC50 values for this compound against TACE-mediated cleavage of different substrates. The corresponding data for (R,R)-TAPI-1 would be expected to show significantly higher IC50 values, indicating its suitability as a negative control.

CompoundTarget/ProcessCell Line/SystemIC50 Value (µM)
This compoundMuscarinic acetylcholine receptor M3-stimulated sAPPα releaseTACE-overexpressing cells0.92[1]
This compoundMuscarinic acetylcholine receptor M3-stimulated sAPPα releaseNon-TACE-overexpressing cells3.61[1]
This compoundConstitutive sAPPα releaseNon-TACE-overexpressing cells8.09[1]
(R,R)-TAPI-1TACE/ADAM17Not AvailableExpected to be significantly higher than this compound

Experimental Protocols

To aid researchers in their investigations, a detailed protocol for a common TACE activity assay is provided below. This method can be adapted to compare the inhibitory effects of this compound and its inactive (R,R) enantiomer.

Fluorogenic TACE Activity Assay

This protocol describes the measurement of TACE activity using a fluorogenic substrate.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a quenched peptide substrate)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound and (R,R)-TAPI-1 dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the TACE substrate in DMSO.

  • Dilute the TACE substrate to the desired working concentration in the assay buffer.

  • Prepare serial dilutions of this compound and (R,R)-TAPI-1 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well black microplate, add the assay buffer, the TAPI-1 enantiomer dilutions (or DMSO for the control), and the recombinant TACE enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., every minute for 30 minutes) using a fluorescence microplate reader.

  • The rate of increase in fluorescence is proportional to the TACE activity.

  • Calculate the percentage of inhibition for each concentration of the TAPI-1 enantiomers compared to the DMSO control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the TACE signaling pathway and the experimental workflow for comparing the TAPI-1 enantiomers.

TACE_Signaling_Pathway TACE Signaling Pathway pro_TNFa Pro-TNF-α TACE TACE (ADAM17) pro_TNFa->TACE Substrate sTNFa Soluble TNF-α TNFR TNF Receptor sTNFa->TNFR Binds to TACE->sTNFa Cleavage Inflammation Inflammatory Response TNFR->Inflammation Activates S_TAPI This compound S_TAPI->TACE Inhibits R_TAPI (R,R)-TAPI-1 (Inactive Control) R_TAPI->TACE No significant inhibition

Caption: TACE cleaves pro-TNF-α to release soluble TNF-α, which triggers inflammation.

Experimental_Workflow Experimental Workflow for TAPI-1 Enantiomer Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant TACE Assay_Plate 96-well Plate Incubation Enzyme->Assay_Plate Substrate Fluorogenic Substrate Substrate->Assay_Plate S_TAPI This compound S_TAPI->Assay_Plate R_TAPI (R,R)-TAPI-1 R_TAPI->Assay_Plate Measurement Fluorescence Measurement Assay_Plate->Measurement Inhibition_Curve Inhibition Curve Plotting Measurement->Inhibition_Curve IC50 IC50 Value Determination Inhibition_Curve->IC50

Caption: Workflow for comparing the inhibitory activity of TAPI-1 enantiomers on TACE.

References

Unveiling the Specificity of ADAM17 Inhibition: A Comparative Analysis of (S,S)-TAPI-1 and siRNA-mediated Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of pharmacological inhibitors is paramount. This guide provides a head-to-head comparison of the small molecule inhibitor (S,S)-TAPI-1 and siRNA-mediated gene silencing for targeting A Disintegrin and Metalloproteinase 17 (ADAM17), a key sheddase involved in various physiological and pathological processes.

ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane metalloprotease responsible for the ectodomain shedding of a wide array of cell surface proteins. This shedding process releases the extracellular domains of these proteins, which can then act as soluble signaling molecules. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), Interleukin-6 Receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR), implicating ADAM17 in the regulation of inflammation, immunity, and cancer progression.[1][2][3]

Given its central role in these pathways, ADAM17 has emerged as a significant therapeutic target. Pharmacological inhibition and genetic silencing are two primary strategies employed to investigate and modulate ADAM17 activity. This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM17.[4][5][6] In contrast, small interfering RNA (siRNA) offers a highly specific method to post-transcriptionally silence the expression of the ADAM17 gene, thereby reducing the cellular levels of the enzyme.

This guide cross-validates the effects of the pharmacological inhibitor this compound with the genetic knockdown approach of ADAM17 siRNA, focusing on their impact on the shedding of a key ADAM17 substrate, the IL-6 Receptor alpha (IL-6Rα). The data presented is derived from a study by Chavez et al. (2019) in the Journal of Leukocyte Biology, which provides a direct comparison of these two methodologies in bone marrow-derived macrophages.

Comparative Efficacy: this compound vs. ADAM17 siRNA

The following table summarizes the quantitative data on the inhibition of soluble IL-6Rα (sIL-6Rα) shedding from bone marrow-derived macrophages following treatment with TAPI-1 or transfection with ADAM17 siRNA. The shedding was stimulated using Phorbol 12-myristate 13-acetate (PMA), a known activator of ADAM17.

Treatment GroupConcentration / TargetsIL-6Rα Concentration (pg/mL)Percentage Inhibition of PMA-induced Shedding
Media Only (Control)-150-
PMA Stimulation-6000%
PMA + TAPI-110 µM20088.9%
Control siRNA + PMA-5804.4%
ADAM17 siRNA + PMA-25073.3%

Data synthesized from figures presented in Chavez et al., J Leukoc Biol, 2019.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Differentiation

Bone marrow cells were harvested from mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

Pharmacological Inhibition with TAPI-1

Differentiated BMDMs were pre-treated with 10 µM TAPI-1 (a commonly used isomer of this compound) for 30 minutes. Following pre-treatment, the cells were stimulated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 4 hours to induce ADAM17-mediated shedding. The cell culture supernatant was then collected for analysis.

siRNA-mediated Silencing of ADAM17

BMDMs were transfected with either a non-targeting control siRNA or an ADAM17-specific siRNA using a suitable transfection reagent. The cells were incubated for 48 hours to allow for effective knockdown of ADAM17 protein expression. Following the incubation period, the cells were stimulated with 100 ng/mL PMA for 4 hours. The supernatant was subsequently collected for the quantification of shed sIL-6Rα.

Quantification of sIL-6Rα Shedding

The concentration of soluble IL-6Rα in the collected cell culture supernatants was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Western Blot Analysis

To confirm the successful knockdown of ADAM17 protein expression following siRNA transfection, cell lysates were prepared and subjected to Western blot analysis. The protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for ADAM17. A secondary antibody conjugated to horseradish peroxidase was used for detection, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ADAM17 signaling pathway and the experimental workflows.

ADAM17-Mediated Substrate Shedding and Downstream Signaling cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) Soluble_Substrate Soluble Ectodomain (e.g., TNF-α, sIL-6R, Soluble EGFR Ligands) ADAM17->Soluble_Substrate Shedding Substrate Membrane-Bound Substrate (e.g., pro-TNF-α, IL-6R, EGFR Ligands) Substrate->ADAM17 Receptor Receptor Soluble_Substrate->Receptor Binding Signaling Downstream Signaling (e.g., NF-κB, JAK/STAT, MAPK) Receptor->Signaling Activation

Caption: ADAM17-mediated shedding of transmembrane proteins.

Experimental Workflow: this compound vs. ADAM17 siRNA cluster_tapi Pharmacological Inhibition cluster_sirna Genetic Silencing Start_TAPI Culture & Differentiate Bone Marrow-Derived Macrophages Treat_TAPI Pre-treat with This compound (10 µM) Start_TAPI->Treat_TAPI Stimulate_TAPI Stimulate with PMA (100 ng/mL) Treat_TAPI->Stimulate_TAPI Collect_TAPI Collect Supernatant Stimulate_TAPI->Collect_TAPI Analyze_TAPI ELISA for sIL-6Rα Collect_TAPI->Analyze_TAPI Start_siRNA Culture & Differentiate Bone Marrow-Derived Macrophages Transfect_siRNA Transfect with ADAM17 siRNA Start_siRNA->Transfect_siRNA Incubate_siRNA Incubate for 48h Transfect_siRNA->Incubate_siRNA Stimulate_siRNA Stimulate with PMA (100 ng/mL) Incubate_siRNA->Stimulate_siRNA Collect_siRNA Collect Supernatant & Lysate Stimulate_siRNA->Collect_siRNA Analyze_siRNA ELISA for sIL-6Rα Western Blot for ADAM17 Collect_siRNA->Analyze_siRNA

Caption: Workflow for comparing TAPI-1 and siRNA effects.

References

A Comparative Guide to the Efficacy of (S,S)-TAPI-1 in TACE-Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, (S,S)-TAPI-1, with other relevant TACE inhibitors. The data presented is intended to assist researchers in making informed decisions for their in vitro studies involving TACE-overexpressing cell lines.

Introduction to TACE and this compound

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a transmembrane metalloproteinase responsible for the shedding of the extracellular domains of various cell surface proteins. A primary substrate of TACE is the precursor form of Tumor Necrosis Factor-α (TNF-α), a pro-inflammatory cytokine. Overexpression of TACE is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target.

This compound is a stereoisomer of the broader TACE inhibitor, TAPI-1. It functions as a competitive inhibitor of TACE, thereby blocking the release of soluble TNF-α and other TACE substrates.[1] This guide focuses on the efficacy of the (S,S) isomer due to the stereospecificity often observed in enzyme-inhibitor interactions.

Comparative Efficacy of TACE Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other commonly studied TACE inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ.

InhibitorTarget(s)IC50 ValueCell Line/Assay Conditions
This compound TACE/ADAM170.92 µM TACE-overexpressing cells[1]
3.61 µMMuscarinic acetylcholine receptor M3-stimulated sAPPα release[1]
8.09 µMsAPPα release in non-TACE-overexpressing cells[1]
TAPI-0 TACE/ADAM17, MMPs~100 nMInhibition of TACE[2]
TAPI-1 TACE/ADAM17, MMPs920 nMTACE-dependent constitutive release of co-transfected APP(695)
TAPI-2 TACE/ADAM17, MMPs, ADAMs20 µM (for MMP)Broad-spectrum inhibition[3]
Marimastat TACE, MMPs (MMP-1, -2, -7, -9, -14)3.8 nM (purified TACE)Broad-spectrum MMP inhibitor[4][5]
7,000 nM (whole blood)Inhibition of TNF-α conversion[4]
GW280264X TACE/ADAM17, ADAM108.0 nM (TACE)Potent dual inhibitor[6][7][8][9][10]
11.5 nM (ADAM10)
Apratastat (TMI-005) TACE/MMPsNot specifiedOrally active, non-selective inhibitor[11][12][13]

Note: IC50 values can vary significantly based on the assay type (e.g., purified enzyme vs. cell-based), substrate concentration, and cell line used. The data presented here should be considered as a guideline.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying TACE inhibition, the following diagrams are provided.

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α TACE->sTNF TNFR TNFR Inflammation Inflammation TNFR->Inflammation Signaling sTNF->TNFR Binding SS_TAPI_1 This compound SS_TAPI_1->TACE Inhibition

TACE signaling pathway and inhibition by this compound.

Experimental_Workflow start Start cell_culture Culture TACE-overexpressing cell line (e.g., HEK293) start->cell_culture inhibitor_treatment Treat cells with varying concentrations of TACE inhibitors (this compound, alternatives) cell_culture->inhibitor_treatment tace_assay Perform TACE Activity Assay inhibitor_treatment->tace_assay western_blot Perform Western Blot for TACE substrates (e.g., TNF-α) inhibitor_treatment->western_blot data_analysis Analyze data to determine IC50 values and substrate cleavage tace_assay->data_analysis western_blot->data_analysis comparison Compare efficacy of inhibitors data_analysis->comparison

Experimental workflow for comparing TACE inhibitor efficacy.

Experimental Protocols

TACE Activity Assay (Fluorogenic Substrate-Based)

This protocol is adapted from commercially available TACE activity assay kits and is suitable for measuring TACE activity in cell lysates.

1. Materials:

  • TACE-overexpressing cells

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail)

  • Fluorogenic TACE substrate (e.g., a peptide substrate flanked by a fluorophore and a quencher)

  • Assay Buffer (specific to the kit, typically Tris-based)

  • 96-well black microplate

  • Fluorometer

2. Cell Lysis:

  • Culture TACE-overexpressing cells to ~80-90% confluency.

  • Treat cells with this compound or other inhibitors at desired concentrations for a specified time.

  • Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the TACE enzyme.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Enzyme Assay:

  • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

  • Add Assay Buffer to each well to bring the volume to 50 µL.

  • Prepare a no-enzyme control (Lysis Buffer only) and a positive control (recombinant TACE, if available).

  • Initiate the reaction by adding 50 µL of the fluorogenic TACE substrate solution to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca/Dnp-based substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to TACE activity.

4. Data Analysis:

  • Calculate the reaction rate (slope of the kinetic curve).

  • Normalize the activity to the protein concentration of the lysate.

  • Plot the inhibitor concentration versus the percentage of TACE inhibition to determine the IC50 value.

Western Blotting for TACE Substrate Cleavage

This protocol is for the detection of a common TACE substrate, TNF-α, in cell culture supernatants and cell lysates.

1. Materials:

  • Conditioned media and cell lysates from inhibitor-treated TACE-overexpressing cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TNF-α, anti-ADAM17, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Sample Preparation:

  • Collect the conditioned media from inhibitor-treated cells and concentrate it using centrifugal filter units.

  • Prepare cell lysates as described in the TACE activity assay protocol.

  • Determine the protein concentration of both the concentrated media and the cell lysates.

3. Electrophoresis and Transfer:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-TNF-α to detect both pro- and cleaved forms) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply the chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. A decrease in the soluble (cleaved) form of the substrate in the media and an accumulation of the full-length form in the cell lysate would indicate effective TACE inhibition.

Conclusion

This compound is an effective inhibitor of TACE in overexpressing cell lines.[1] When selecting a TACE inhibitor for research purposes, it is crucial to consider its potency (IC50), selectivity against other metalloproteinases (MMPs), and the specific experimental context. While inhibitors like Marimastat and GW280264X show high potency in enzymatic assays, their broader spectrum of activity might influence experimental outcomes.[4][5][10] this compound offers a valuable tool for specifically investigating the roles of TACE in various cellular processes. The provided protocols and diagrams serve as a foundation for designing and executing robust comparative studies.

References

A Comparative Analysis of (S,S)-TAPI-1 and Other Hydroxamate Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metalloproteinase inhibition, hydroxamate-based compounds have long been a cornerstone of research and development. This guide provides a detailed comparative analysis of (S,S)-TAPI-1, a notable ADAM17/TACE inhibitor, and other prominent hydroxamate inhibitors such as TAPI-0, GM6001 (Ilomastat), Marimastat, and Batimastat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Hydroxamate Inhibitors

Hydroxamate inhibitors are a class of small molecules that potently inhibit zinc-dependent metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Their mechanism of action relies on the hydroxamic acid moiety (-CONHOH), which effectively chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[1] While potent, the development of hydroxamate inhibitors for clinical use has been hampered by a lack of selectivity, leading to off-target effects and undesirable side effects.[2] This has spurred further research into developing more selective inhibitors like this compound.

Comparative Performance of Hydroxamate Inhibitors

Target EnzymeThis compoundTAPI-0GM6001 (Ilomastat)MarimastatBatimastat
ADAM17 (TACE) IC50: 0.92 µM (TACE-dependent sAPPα release)[3]Data not availableIC50: Potent inhibitor (specific value not cited)[4]IC50: 3.8 nM (purified TACE)[5]Data not available
MMP-1 Data not availableData not availableIC50: 1.5 nM [6], Ki: 0.4 nM [7]IC50: 5 nM [8][9]IC50: 3 nM [2][10][11]
MMP-2 Data not availableData not availableIC50: 1.1 nM [6], Ki: 0.5 nM [7]IC50: 6 nM [8][9]IC50: 4 nM [2][10][11]
MMP-3 Data not availableData not availableIC50: 1.9 nM [6], Ki: 27 nM [7]IC50: 230 nM [5]IC50: 20 nM [2][10][11]
MMP-7 Data not availableData not availableKi: 3.7 nM [7]IC50: 13 nM [8][9], 16 nM [5]IC50: 6 nM [2][10]
MMP-8 Data not availableData not availableKi: 0.1 nM [7]Data not availableData not available
MMP-9 Data not availableData not availableIC50: 0.5 nM [6], Ki: 0.2 nM [7]IC50: 3 nM [8][9]IC50: 4 nM [2][10][11]
MMP-12 Data not availableData not availableKi: 3.6 nM [7]Data not availableData not available
MMP-13 Data not availableData not availableData not availableData not availableData not available
MMP-14 Data not availableData not availableKi: 13.4 nM [7]IC50: 9 nM [8][9], Ki: 2.1 nM [5]Data not available
ADAM10 Data not availableData not availablePotent inhibitor (specific value not cited)[4]Data not availableData not available

Note: The inhibitory activity of this compound is primarily characterized by its effect on ADAM17-mediated shedding events in cellular assays. Direct enzymatic inhibition data against a broad panel of MMPs is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

G General Mechanism of Hydroxamate Inhibitors MMP Metalloproteinase (MMP/ADAM) ActiveSite Catalytic Active Site MMP->ActiveSite contains Zinc Zinc Ion (Zn2+) ActiveSite->Zinc coordinates Cleavage Substrate Cleavage ActiveSite->Cleavage mediates Inhibition Inhibition of Proteolysis Zinc->Inhibition Substrate Protein Substrate Substrate->ActiveSite binds to Hydroxamate Hydroxamate Inhibitor (-CONHOH) Hydroxamate->Zinc chelates

Caption: General mechanism of hydroxamate inhibitors targeting metalloproteinases.

G ADAM17-Mediated TNF-α Shedding Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (active) proTNF->sTNF releases ADAM17 ADAM17 (TACE) ADAM17->proTNF cleaves Stimulus Stimulus (e.g., PMA, LPS) Stimulus->ADAM17 activates Inflammation Pro-inflammatory Signaling sTNF->Inflammation induces TAPI1 This compound TAPI1->ADAM17 inhibits

Caption: Simplified signaling pathway of ADAM17-mediated TNF-α shedding.

G Workflow for MMP Inhibitor Screening start Start reagents Prepare Reagents: - Activated MMP Enzyme - Fluorogenic FRET Substrate - Inhibitor Stock Solutions - Assay Buffer start->reagents plate Plate Setup (96-well): - Enzyme Control - Inhibitor Wells (serial dilutions) - Blank (Substrate only) reagents->plate incubation Pre-incubation: Enzyme + Inhibitor (e.g., 10-15 min at 37°C) plate->incubation reaction Initiate Reaction: Add FRET Substrate incubation->reaction measurement Kinetic Measurement: Read Fluorescence (Ex/Em) over time reaction->measurement analysis Data Analysis: - Calculate initial velocity - Determine % Inhibition - Calculate IC50 value measurement->analysis end End analysis->end

Caption: Experimental workflow for a fluorometric MMP inhibition assay.

Experimental Protocols

Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a hydroxamate inhibitor against a specific MMP using a fluorogenic substrate.

1. Reagent Preparation:

  • MMP Assay Buffer: Typically composed of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
  • Activated MMP Enzyme: Reconstitute the lyophilized pro-MMP in assay buffer and activate it according to the manufacturer's instructions, often using 4-aminophenylmercuric acetate (APMA). After activation, dilute the enzyme to the desired working concentration in assay buffer.
  • Fluorogenic FRET Substrate: Dissolve the FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to create a stock solution and then dilute to the working concentration in assay buffer.
  • Inhibitor Stock Solution: Dissolve the hydroxamate inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations for testing.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to the "blank" wells.
  • Add 50 µL of activated MMP enzyme to the "enzyme control" and "inhibitor" wells.
  • Add 50 µL of the serially diluted inhibitor solutions to the "inhibitor" wells. Add 50 µL of assay buffer containing the same final concentration of DMSO to the "enzyme control" wells.
  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 50 µL of the fluorogenic FRET substrate working solution to all wells.
  • Immediately begin monitoring the fluorescence intensity in a microplate reader (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates) in kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ADAM17 (TACE) Shedding Assay

This protocol describes a method to assess the inhibitory effect of hydroxamate compounds on ADAM17-mediated shedding of a cell-surface protein, such as TNF-α.

1. Cell Culture and Seeding:

  • Culture a suitable cell line that expresses ADAM17 and the substrate of interest (e.g., THP-1 human monocytic cells for TNF-α shedding).
  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Inhibition and Stimulation:

  • The following day, replace the culture medium with serum-free medium.
  • Prepare serial dilutions of the hydroxamate inhibitor in serum-free medium.
  • Add the inhibitor dilutions to the respective wells and pre-incubate for 1-2 hours.
  • Stimulate the shedding of the substrate by adding an activating agent, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL), to all wells except the unstimulated control.
  • Incubate the plate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.

3. Detection of Shed Substrate:

  • After incubation, carefully collect the conditioned medium from each well.
  • Quantify the amount of the shed substrate in the conditioned medium using a specific enzyme-linked immunosorbent assay (ELISA) kit (e.g., Human TNF-α ELISA).

4. Data Analysis:

  • Generate a standard curve from the ELISA standards.
  • Determine the concentration of the shed substrate in each sample from the standard curve.
  • Calculate the percentage of inhibition of shedding for each inhibitor concentration relative to the stimulated control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of ADAM17, a key enzyme in the shedding of various cell surface proteins involved in inflammation and other physiological processes. While its broad-spectrum activity against MMPs is often cited, specific quantitative data for a direct comparison with other well-characterized hydroxamate inhibitors like GM6001, Marimastat, and Batimastat is limited. These latter compounds, while potent, have demonstrated a lack of selectivity, which has been a major hurdle in their clinical development. The future of metalloproteinase inhibitor research will likely focus on developing compounds with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of novel and existing metalloproteinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,S)-TAPI-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S,S)-TAPI-1, a potent hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity  Category 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • The container should be made of a material compatible with the solvent used.

    • The label should clearly indicate "Hazardous Waste: this compound" and list all chemical components of the solution, including solvents and their approximate concentrations.

    • Do not mix this compound waste with other incompatible chemical waste streams.

2. In-Lab Neutralization (for aqueous solutions, if permissible by institutional policy):

  • Consult Institutional Policy: Before attempting any in-lab treatment, researchers must consult and strictly adhere to their institution's environmental health and safety (EHS) guidelines. Some institutions may prohibit in-lab chemical treatment of hazardous waste.

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation area.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork and labeling are complete and accurate according to institutional and regulatory standards.

  • The final disposal method will be determined by the waste management facility, which will likely involve incineration at an approved hazardous waste disposal plant[1].

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

TAPI1_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated assess_type Identify Waste Type start->assess_type collect_solid Collect Solid Waste (Pure compound, contaminated labware) assess_type->collect_solid Solid collect_liquid Collect Liquid Waste (Solutions containing TAPI-1) assess_type->collect_liquid Liquid seal_solid Seal in Labeled Container 'Hazardous Waste: this compound' collect_solid->seal_solid seal_liquid Seal in Labeled Compatible Container 'Hazardous Waste: this compound & Solvents' collect_liquid->seal_liquid storage Store in Designated Hazardous Waste Area seal_solid->storage seal_liquid->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs final_disposal Disposal by Approved Waste Management Facility contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.